molecular formula C6H5BrFN B098770 3-Bromo-2-fluoro-5-methylpyridine CAS No. 17282-01-8

3-Bromo-2-fluoro-5-methylpyridine

Cat. No.: B098770
CAS No.: 17282-01-8
M. Wt: 190.01 g/mol
InChI Key: FWKQBHMQYXTOTD-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-methylpyridine is a useful research compound. Its molecular formula is C6H5BrFN and its molecular weight is 190.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5BrFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKQBHMQYXTOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618373
Record name 3-Bromo-2-fluoro-5-methylpyridine
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Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17282-01-8
Record name 3-Bromo-2-fluoro-5-methylpyridine
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Record name 3-Bromo-2-fluoro-5-methylpyridine
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Record name 3-Bromo-2-fluoro-5-methylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

3-Bromo-2-fluoro-5-methylpyridine is a halogenated pyridine derivative that serves as a crucial intermediate in organic synthesis.[1][2] Its structure, featuring bromine and fluorine atoms on the pyridine ring, provides active sites for a variety of chemical transformations.[1][2] This makes it a valuable building block in medicinal chemistry and the development of novel pharmaceutical compounds and agrochemicals. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 17282-01-8[3][4][5][6]
Molecular Formula C₆H₅BrFN[3][4][5][7]
Molecular Weight 190.01 g/mol [3][4][5][7]
Appearance White powder / crystalline solid[1]
Melting Point 57.0 to 61.0 °C[4]
Boiling Point 207.8±35.0 °C (Predicted)[4]
Density 1.592 - 1.6 g/cm³[4][5]
Flash Point 79.5±25.9 °C[4]
Vapor Pressure 0.318 mmHg at 25°C[4][5]
Refractive Index 1.530[4]
Topological Polar Surface Area 12.9 Ų[3][4]
Complexity 99.1[3][4]

Spectroscopic Data

While publicly available experimental spectra for this compound are limited, predicted data based on its structure provides valuable insights for characterization. The following tables summarize the expected spectroscopic data.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityAssignment
~8.0dH-6
~7.5dH-4
~2.3s-CH₃

Note: Predicted values are based on general principles and analysis of similar structures.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~159 (d, J ≈ 240 Hz)C-2 (C-F)
~148C-6
~142 (d, J ≈ 15 Hz)C-4
~125 (d, J ≈ 5 Hz)C-5
~118 (d, J ≈ 20 Hz)C-3 (C-Br)
~17-CH₃

Note: Predicted values are based on general principles and analysis of similar structures. The doublet (d) multiplicity and coupling constants (J) for carbon signals are due to C-F coupling.

Predicted Mass Spectrometry (MS) Data
m/zRelative Abundance (%)Assignment
191~98[M+2]⁺ (containing ⁸¹Br)
189100[M]⁺ (containing ⁷⁹Br)
110High[M-Br]⁺

Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) is a key identifier.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (methyl)
1600-1550StrongC=C and C=N stretching (pyridine ring)
1250-1150StrongC-F stretching
1100-1000StrongC-Br stretching

Synthesis and Reactivity

This compound is primarily used as an intermediate in multi-step organic syntheses.[1][2] The bromine and fluorine substituents on the pyridine ring are key to its reactivity. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds. The fluorine atom influences the electronic properties of the pyridine ring, enhancing its stability and modulating the reactivity of other positions.

A general synthetic approach to fluorinated pyridines often involves diazotization of an aminopyridine in the presence of a fluoride source, such as anhydrous hydrogen fluoride, followed by decomposition of the diazonium salt (a variation of the Balz-Schiemann reaction).

G cluster_start Starting Material cluster_process Process cluster_product Final Product A Substituted Aminopyridine B Diazotization (e.g., NaNO₂, HF) A->B Step 1 C Intermediate Diazonium Salt B->C D Decomposition (Heating) C->D Step 2 E This compound D->E

Caption: Conceptual synthesis pathway for fluoropyridines.

Applications in Research and Drug Development

As a versatile building block, this compound is utilized in the synthesis of more complex molecules with potential pharmacological activity.[8] Pyridine derivatives are common scaffolds in medicinal chemistry, known for a wide range of biological activities.[9] The incorporation of a fluorine atom can enhance key drug properties such as metabolic stability, bioavailability, and binding affinity.[9] This compound is therefore a valuable precursor for creating novel therapeutic agents.

G A This compound (Building Block) B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Functionalized Pyridine Intermediate B->C D Further Synthetic Modifications C->D E Active Pharmaceutical Ingredient (API) D->E F Agrochemical Compound D->F

Caption: Role as a building block in chemical synthesis.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and analysis of this compound.

General Synthesis Protocol for a Fluoropyridine Derivative

This protocol is a generalized procedure based on methods for synthesizing similar compounds, such as 2-bromo-3-fluoro-6-picoline.[10]

  • Diazotization: An appropriate aminopyridine precursor (e.g., 3-amino-2-bromo-5-methylpyridine) is dissolved in anhydrous hydrogen fluoride (HF) in a suitable reaction vessel (e.g., Teflon) at low temperature (-78 °C).

  • Addition of Nitrite: Sodium nitrite is added portion-wise to the solution while maintaining a low temperature.

  • Reaction: The reaction mixture is stirred and allowed to warm to a temperature between -5 °C and 5 °C for approximately 30 minutes. The temperature is then raised to 30-70 °C for another 30-60 minutes to facilitate the decomposition of the diazonium salt.[10]

  • Work-up: The reaction is quenched by carefully pouring the mixture into an ice/water slurry. The resulting solution is neutralized with a saturated sodium bicarbonate solution.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).[10]

  • Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final fluoropyridine compound.[10]

General Protocol for Spectroscopic Analysis

This protocol provides a standard workflow for characterizing the synthesized compound.[11]

  • NMR Spectroscopy (¹H and ¹³C):

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[11]

    • Data Acquisition: Place the tube in the spectrometer. Optimize the magnetic field homogeneity (shimming). Acquire the ¹H and ¹³C spectra using standard pulse sequences.[11]

    • Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.[11]

  • Infrared (IR) Spectroscopy:

    • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record a background spectrum and then the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and fragmentation pattern.

    • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).

    • Procedure: Dissolve a small amount of the sample in an appropriate solvent. Infuse the solution into the mass spectrometer and acquire the mass spectrum. Analyze the resulting spectrum for the molecular ion peak and characteristic isotopic patterns.

G A Synthesis & Purification B Sample Preparation (Dissolution/Pelletizing) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Data Analysis & Structure Confirmation C->F D->F E->F G Verified Compound F->G

Caption: Experimental workflow for compound characterization.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[3][4] Proper safety precautions must be taken during handling and storage.

Hazard ClassGHS Pictogram(s)Hazard Statement(s)Precautionary Statement(s)
Acute Toxicity, Oral (Category 4)DangerH302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Irritation (Category 2)WarningH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage (Category 1)DangerH318: Causes serious eye damageP280, P305+P351+P338, P310
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationWarningH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Source(s):[3][4]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably in a fume hood.[12][13]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][5][14]

  • Avoid breathing dust, fumes, or vapors.[13][15]

  • Wash hands thoroughly after handling.[2][12][14]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.[16]

References

An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylpyridine: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-2-fluoro-5-methylpyridine. This halogenated pyridine derivative serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. Its unique substitution pattern offers a versatile scaffold for medicinal chemists to explore new chemical entities with potential biological activity.

Core Molecular Data

This compound, with the CAS number 17282-01-8, is a substituted pyridine ring system. The presence of bromine and fluorine atoms, along with a methyl group, provides multiple reactive sites and modulates the electronic properties of the pyridine core, making it a valuable building block in synthetic organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₆H₅BrFN[1][2]
Molecular Weight 190.01 g/mol [1][2]
CAS Number 17282-01-8[1][3]
Appearance White to off-white solid[1]
Melting Point 57.0 to 61.0 °C[1]
Boiling Point (Predicted) 207.8 ± 35.0 °C at 760 mmHg[1]
Density (Predicted) ~1.6 g/cm³[1]
Flash Point (Predicted) 79.5 ± 25.9 °C[1]
Spectroscopic Data

Mass Spectrometry: The predicted mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Adductm/z (Predicted)
[M+H]⁺189.96622
[M+Na]⁺211.94816
[M-H]⁻187.95166

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The fluorine atom will likely cause splitting of the adjacent proton signal.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display six distinct signals for the six carbon atoms. The carbon atoms bonded to or near the fluorine and bromine atoms will show characteristic chemical shifts and coupling constants.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the pyridine ring, and C-Br and C-F stretching vibrations.

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Experimental Protocols

Representative Synthesis of a Halogenated Pyridine Intermediate

This protocol outlines a general workflow for the synthesis of a functionalized pyridine, which can be conceptually applied to this compound, likely starting from a corresponding aminofluoromethylpyridine precursor.

Objective: To synthesize a brominated fluoromethylpyridine via a Sandmeyer-type reaction.

Materials:

  • 3-Amino-2-fluoro-5-methylpyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cool a solution of 3-Amino-2-fluoro-5-methylpyridine in hydrobromic acid to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Obtain the mass spectrum using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer.

Role in Drug Discovery and Development

Halogenated pyridines, such as this compound, are valuable building blocks in medicinal chemistry. The pyridine core is a common motif in many biologically active compounds, and the presence of halogen atoms provides several advantages:

  • Modulation of Physicochemical Properties: Fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

  • Site for Further Functionalization: The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Application in Kinase Inhibitor Synthesis

Pyridine derivatives are frequently employed as scaffolds for the development of kinase inhibitors, a class of targeted cancer therapies. While a specific kinase inhibitor synthesized directly from this compound is not prominently documented, the closely related isomer, 2-bromo-4-fluoro-5-methylpyridine, is used in the synthesis of inhibitors for pathways like the p38 MAP kinase pathway. This pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[4]

The general strategy involves using the bromo-fluoro-methylpyridine core as a scaffold and building upon it through sequential cross-coupling reactions to synthesize the final inhibitor molecule.

G Stress Environmental Stress / Cytokines TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Downstream Downstream Substrates (e.g., transcription factors) MK2->Downstream Inflammation Inflammation, Apoptosis, Cell Cycle Arrest Downstream->Inflammation Inhibitor Kinase Inhibitor (Derived from Bromo-fluoro-methylpyridine) Inhibitor->p38_MAPK

Caption: Simplified p38 MAP Kinase signaling pathway and the point of inhibition.

The diagram above illustrates a simplified representation of the p38 MAP kinase signaling pathway. Kinase inhibitors developed from scaffolds like bromo-fluoro-methylpyridines can be designed to target and inhibit key kinases such as p38 MAPK, thereby blocking the downstream signaling cascade that leads to inflammatory responses.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its unique structural features provide a robust platform for the synthesis of novel, complex organic molecules. The methodologies and data presented in this guide offer a foundational resource for researchers and scientists working with this and related compounds in the pursuit of new therapeutic agents.

References

An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylpyridine (CAS: 17282-01-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-5-methylpyridine, a key building block in modern medicinal chemistry. This document details its physicochemical properties, plausible synthetic routes with experimental protocols, expected reactivity in crucial cross-coupling and substitution reactions, and safety information.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structural features, including the presence of reactive bromine and fluorine atoms, make it a valuable precursor for introducing the 2-fluoro-5-methylpyridine moiety into larger molecular scaffolds.[1] The fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, a strategic advantage in drug design.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 17282-01-8[2][3]
Molecular Formula C₆H₅BrFN[2][3]
Molecular Weight 190.01 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 57.0 to 61.0 °C[2]
Boiling Point 207.8 ± 35.0 °C (Predicted)[2]
Density ~1.6 g/cm³[2]
Flash Point 79.5 ± 25.9 °C[2]
Vapor Pressure 0.318 mmHg at 25°C[2]
Refractive Index 1.530 (Predicted)[2]
Solubility Soluble in organic solvents like ethanol and dimethylformamide.[4]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Synthesis_Workflow Precursor 3-Amino-2-fluoro-5-methylpyridine Diazonium Diazonium Salt Intermediate Precursor->Diazonium   NaNO₂, HBr (aq)   0-5 °C Product This compound Diazonium->Product   CuBr   Heat

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on the principles of the Sandmeyer reaction, a well-established method for converting aryl amines into aryl halides via a diazonium salt intermediate.[5]

Materials:

  • 3-Amino-2-fluoro-5-methylpyridine

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Amino-2-fluoro-5-methylpyridine (1.0 eq) in a 48% aqueous solution of hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dictated by the electronic properties of the pyridine ring and the nature of its halogen substituents. The bromine atom at the 3-position is susceptible to participation in various palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 2-position can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for the selective functionalization at the 3-position. The Suzuki-Miyaura coupling is a powerful tool for forming new carbon-carbon bonds, and this compound is an excellent substrate for such transformations.

Suzuki_Coupling_Workflow Reactants This compound + Arylboronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Product 3-Aryl-2-fluoro-5-methylpyridine Reactants->Product   Heat   Solvent Solvent (e.g., Dioxane/Water)

Caption: General workflow for Suzuki-Miyaura coupling.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a degassed solution of this compound (1.0 eq) and an arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add a base such as potassium carbonate (K₂CO₃) (2.0 eq) and a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer, followed by purification of the product by column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the 2-position for nucleophilic attack. While the C-F bond is strong, in highly electron-deficient aromatic systems, fluoride can act as a good leaving group in SₙAr reactions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the 2-position.

SNAr_Reaction Start This compound Product 3-Bromo-2-(Nu)-5-methylpyridine Start->Product  High Temperature  Polar Aprotic Solvent (e.g., DMF, DMSO) Nucleophile Nucleophile (Nu-H) + Base

Caption: Nucleophilic aromatic substitution on this compound.

Spectral Data

Experimental spectral data for this compound is not widely published. The following table provides predicted mass spectrometry data. Researchers should obtain and interpret their own analytical data for confirmation of identity and purity.

Table 2: Predicted Mass Spectrometry Data
Adductm/z
[M+H]⁺ 189.96622
[M+Na]⁺ 211.94816
[M-H]⁻ 187.95166
[M]⁺ 188.95839
[M]⁻ 188.95949

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated fume hood.[6]

Table 3: GHS Hazard Information
Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritation/damageH318/H319
May cause respiratory irritationH335

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6]

  • Skin Contact: Wash off immediately with plenty of soap and water.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[6]

In all cases of exposure, seek immediate medical attention.[6] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6]

This technical guide is intended for informational purposes for qualified research professionals and should not be considered a substitute for a comprehensive risk assessment prior to use.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylpyridine

This document provides a comprehensive technical overview of this compound, a key pyridine-based intermediate in organic synthesis. It covers its chemical and physical properties, safety information, and generalized experimental protocols for its synthesis and characterization.

Core Compound Data

This compound is a halogenated pyridine derivative utilized primarily as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]

PropertyValueReference(s)
IUPAC Name This compound[3]
Molecular Formula C₆H₅BrFN[3][4]
Molecular Weight 190.01 g/mol [3][4][5]
CAS Number 17282-01-8[3][4][5]
MDL Number MFCD03095305[4]
EC Number 807-945-5[3]
InChI Key FWKQBHMQYXTOTD-UHFFFAOYSA-N[3]
SMILES CC1=CC(=C(N=C1)F)Br[6]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, reaction setup, and purification.

PropertyValueReference(s)
Physical State Solid, White Crystalline Powder[7]
Melting Point 57.0 to 61.0 °C / 59 °C[8]
Boiling Point (Predicted) 207.8 ± 35.0 °C at 760 mmHg[7][8]
Density (Predicted) 1.592 g/cm³ / ~1.6 g/cm³[7]
Flash Point (Predicted) 79.5 ± 25.9 °C[7][8]
Refractive Index (Predicted) 1.530[7][8]
Vapor Pressure (Predicted) 0.318 mmHg at 25°C[8]
XLogP3 (Predicted) 2.3[3][8]
Topological Polar Surface Area 12.9 Ų[3][8]

Safety and Handling

Aggregated GHS information indicates that this compound is hazardous. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used.[2][9]

Hazard InformationDetailsReference(s)
GHS Pictograms Corrosion, Exclamation Mark
Signal Word Danger[9]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H318/H319: Causes serious eye damage/irritation. H335: May cause respiratory irritation.[3][8]
Precautionary Statements Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection). Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor). Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up). Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2][3][8]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analytical characterization of this compound. These protocols are based on established chemical principles for similar pyridine derivatives.

Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from a commercially available precursor like 3-amino-5-methylpyridine. The following is a representative synthetic route.

G Representative Synthesis Workflow start_material 3-Amino-5-methylpyridine intermediate1 Intermediate A (Diazonium Salt) start_material->intermediate1 1. NaNO₂, HBr 2. Cool to 0-5°C intermediate2 3-Bromo-5-methylpyridine intermediate1->intermediate2 Sandmeyer Reaction (CuBr) intermediate3 3-Bromo-5-methylpyridine N-oxide intermediate2->intermediate3 Oxidation (e.g., m-CPBA) final_product This compound intermediate3->final_product Fluorination (e.g., POCl₃, then KF)

Caption: A plausible multi-step synthesis route for this compound.

Methodology:

  • Diazotization and Bromination: 3-Amino-5-methylpyridine is treated with an acid (e.g., hydrobromic acid) and cooled. A solution of sodium nitrite is added dropwise to form an in-situ diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction with a copper(I) bromide catalyst to yield 3-bromo-5-methylpyridine.[10]

  • N-Oxidation: The resulting 3-bromo-5-methylpyridine is oxidized to its corresponding N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This step activates the pyridine ring for subsequent nucleophilic substitution at the 2-position.

  • Fluorination: The N-oxide intermediate is treated with a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) to facilitate fluorination. Subsequent reaction with a fluoride source, such as potassium fluoride (KF), introduces the fluorine atom at the 2-position, yielding the final product, this compound.

Note: This is a representative protocol. Reaction conditions, reagents, and purification methods (e.g., chromatography, recrystallization) would require optimization for yield and purity.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques is employed.

G Analytical Characterization Workflow sample Purified Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ms Mass Spectrometry (e.g., EI-MS) sample->ms ir FT-IR Spectroscopy sample->ir data_nmr Structural Framework (C-H, C-F bonds) nmr->data_nmr data_ms Molecular Weight & Fragmentation Pattern ms->data_ms data_ir Functional Groups (C-F, C-Br, C=N, C-H) ir->data_ir elucidation Structure & Purity Confirmation data_nmr->elucidation data_ms->elucidation data_ir->elucidation

Caption: Workflow for the spectroscopic analysis and structural elucidation of the target compound.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy [11]

    • Objective: To determine the carbon-hydrogen framework and confirm the presence and position of the fluorine atom.

    • Instrumentation: 400 or 500 MHz NMR Spectrometer.

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.

    • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C, a proton-decoupled pulse sequence is standard.

    • Data Processing: Process raw data using Fourier transformation. Calibrate chemical shifts using the residual solvent peak. Analyze coupling constants, particularly C-F and H-F couplings, to confirm the substitution pattern.

  • Mass Spectrometry (MS) [11]

    • Objective: To determine the molecular weight and isotopic pattern, and to study fragmentation.

    • Instrumentation: Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

    • Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe or dissolved in a suitable solvent for ESI.

    • Data Analysis: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom. The exact mass measurement should correspond to the calculated exact mass of 188.95894 Da.[3][8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy [11]

    • Objective: To identify characteristic functional groups.

    • Instrumentation: FT-IR Spectrometer.

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

    • Data Acquisition: Record a background spectrum and then the sample spectrum.

    • Data Analysis: Identify characteristic absorption bands for C-F, C-Br, aromatic C=C and C=N stretching, and C-H bonds to confirm the presence of key functional groups.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route to 3-Bromo-2-fluoro-5-methylpyridine, a valuable pyridine analog in medicinal chemistry and organic synthesis.[1] The synthesis involves a two-step process commencing with the bromination of 2-amino-3-methylpyridine to yield the key intermediate, 2-amino-3-bromo-5-methylpyridine, followed by a diazotization and fluorination reaction, analogous to the Balz-Schiemann reaction, to afford the final product.

This document details the experimental protocols for each step, presents relevant quantitative data in tabular format, and includes a visual representation of the synthetic workflow.

Physicochemical Properties of this compound

PropertyValue
CAS Number 17282-01-8[2]
Molecular Formula C6H5BrFN[2]
Molecular Weight 190.01 g/mol [2]
Boiling Point 186 °C (lit.)[3]
Vapor Pressure 0.318 mmHg at 25°C[3]
Density 1.592 g/cm³[3]

Experimental Protocols

The synthesis of this compound is presented in two main stages:

Step 1: Synthesis of 2-amino-3-bromo-5-methylpyridine

This procedure is adapted from established methods for the bromination of aminopyridines.[4][5]

Materials and Reagents:

  • 2-amino-3-methylpyridine

  • Acetic anhydride

  • Liquid bromine

  • Sodium hydroxide solution

  • Water

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 2-amino-3-methylpyridine and acetic anhydride.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the reaction solution to 20-25 °C.

  • Slowly add liquid bromine dropwise to the cooled solution.

  • After the addition is complete, heat the reaction mixture to 50-60 °C for 2-3 hours.

  • Add water to the reaction mixture until all solid material dissolves.

  • Carefully add a sodium hydroxide solution dropwise to neutralize the reaction mixture. Continue stirring for 30 minutes after the addition is complete.

  • Collect the precipitated solid by vacuum filtration.

  • Dry the solid and recrystallize from a suitable solvent to obtain pure 2-amino-3-bromo-5-methylpyridine.

Step 2: Synthesis of this compound via Diazotization-Fluorination

This protocol is an adaptation of the Balz-Schiemann reaction, a well-established method for the conversion of aromatic amines to aryl fluorides.[6][7][8]

Materials and Reagents:

  • 2-amino-3-bromo-5-methylpyridine

  • Tetrafluoroboric acid (HBF4, ~50% aqueous solution)

  • Sodium nitrite (NaNO2)

  • Toluene

  • Dichloromethane

  • Water

  • Sodium hydroxide solution

  • Magnesium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 2-amino-3-bromo-5-methylpyridine in 50% aqueous tetrafluoroboric acid at a low temperature (e.g., -10 °C).

  • Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture while maintaining the low temperature.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., -8 °C) for 1 hour to form the diazonium tetrafluoroborate salt.

  • Isolate the crude diazonium salt by filtration and wash with a cold non-polar solvent like ether.

  • In a separate flask, preheat toluene to 80-90 °C.

  • Carefully add the crude diazonium salt in portions to the hot toluene. The salt will decompose to the desired fluoro-pyridine, nitrogen gas, and boron trifluoride.

  • Stir the reaction at 90 °C for 1 hour after the addition is complete.

  • Concentrate the organic phase under reduced pressure.

  • Suspend the residue in water and adjust the pH to 11 with a sodium hydroxide solution.

  • Extract the aqueous phase with dichloromethane (3x).

  • Combine the organic extracts, wash with water, and dry over magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain this compound.

Quantitative Data

The following table summarizes the expected yields for a similar synthesis of a related fluoropyridine, which can be considered indicative for this process.

StepProductStarting MaterialIndicative Yield (%)Reference
23-Bromo-5-fluoropyridine3-Amino-5-bromopyridine55[8]

Note: The yield for the synthesis of this compound may vary and should be experimentally determined.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Diazotization & Fluorination A 2-amino-3-methylpyridine C 2-amino-3-bromo-5-methylpyridine A:e->C:w Bromination A->C B Acetic Anhydride, Bromine E Diazonium Salt Intermediate C:e->E:w Diazotization C->E D HBF4, NaNO2 G This compound E:e->G:w Fluorination (Balz-Schiemann) E->G F Toluene (heat)

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-5-methylpyridine, a key building block in modern medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and discusses its applications, particularly in the context of drug development. Spectroscopic data, essential for its characterization, are presented alongside generalized experimental protocols for their acquisition. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

This compound is a halogenated pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the pyridine ring, offers multiple reactive sites for further chemical transformations. The presence of the fluorine atom can impart desirable properties to the final compounds, such as enhanced metabolic stability and increased binding affinity to biological targets. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the construction of intricate molecular architectures. This guide aims to provide a detailed technical resource on this compound for scientists and researchers.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for ensuring safe handling and storage. The key properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 17282-01-8
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
Appearance White to off-white crystalline solid
Melting Point 57.0 to 61.0 °C
Boiling Point 207.8 ± 35.0 °C (Predicted)
Density 1.6 g/cm³
Vapor Pressure 0.318 mmHg at 25°C

Synthesis

While specific proprietary synthesis methods may exist, a plausible and generalizable synthetic route to this compound can be adapted from established methodologies for the synthesis of related fluorinated and brominated pyridines. A potential two-step process starting from 3-amino-5-methylpyridine is outlined below.

Synthetic Pathway

synthesis cluster_step1 Step 1: Diazotization and Fluorination (Balz-Schiemann Reaction) cluster_step2 Step 2: Bromination A 3-Amino-5-methylpyridine B 3-Diazo-5-methylpyridine tetrafluoroborate A->B  NaNO₂, HBF₄   C 2-Fluoro-5-methylpyridine B->C  Heat   D This compound C->D  Br₂, Acetic Acid  

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Fluoro-5-methylpyridine via Balz-Schiemann Reaction

  • In a well-ventilated fume hood, cool a solution of 3-amino-5-methylpyridine (1.0 eq) in aqueous tetrafluoroboric acid (HBF₄) to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt suspension at 0-5 °C for 30 minutes.

  • Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold diethyl ether.

  • Carefully heat the dried diazonium salt in an inert solvent (e.g., toluene) to effect thermal decomposition and formation of 2-fluoro-5-methylpyridine.

  • Monitor the reaction by TLC or GC-MS until completion.

  • After cooling, wash the reaction mixture with aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to yield pure 2-fluoro-5-methylpyridine.

Step 2: Bromination of 2-Fluoro-5-methylpyridine

  • Dissolve 2-fluoro-5-methylpyridine (1.0 eq) in glacial acetic acid in a reaction vessel protected from light.

  • Slowly add a solution of bromine (Br₂, 1.05 eq) in glacial acetic acid dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, pour the mixture into a stirred solution of ice-water and sodium bisulfite to quench the excess bromine.

  • Neutralize the solution by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The bromine and fluorine atoms on the pyridine ring provide orthogonal reactivity, allowing for selective functionalization.

Cross-Coupling Reactions

The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental in the construction of diverse molecular scaffolds.

suzuki_coupling A This compound C Biaryl/Heterobiaryl Product A->C  Pd Catalyst, Base   B Aryl/Heteroaryl Boronic Acid/Ester B->C

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a degassed mixture of this compound (1.0 eq), an aryl or heteroaryl boronic acid or ester (1.2 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0 eq) in a mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl or heterobiaryl product.

Spectroscopic Characterization

Accurate spectroscopic characterization is essential for confirming the identity and purity of this compound. The following sections provide expected spectroscopic data and generalized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.8dH-6
~7.5dH-4
~2.3s-CH₃

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~159 (d, ¹JCF ≈ 240 Hz)C-2
~148 (d, ³JCF ≈ 5 Hz)C-4
~145C-6
~130C-5
~110 (d, ²JCF ≈ 20 Hz)C-3
~17-CH₃

Experimental Protocol: NMR Spectroscopy

  • Prepare a solution of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the acquired data using appropriate software to obtain the final spectra.

Mass Spectrometry (MS)

Expected Mass Spectrum (Electron Ionization - EI):

The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound.

m/zAssignment
191/189[M]⁺
110[M - Br]⁺
83[M - Br - HCN]⁺

Experimental Protocol: Mass Spectrometry

  • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution.

  • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

  • Analyze the resulting spectrum for the molecular ion and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands (KBr pellet):

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1600-1580C=C and C=N stretching
~1470-1430C=C and C=N stretching
~1250-1200C-F stretch
~1100-1000C-Br stretch

Experimental Protocol: IR Spectroscopy

  • Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, acquire the spectrum of a thin film of the molten compound between salt plates or using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents. Its unique combination of reactive sites allows for the construction of complex molecular architectures through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This technical guide provides essential information on its properties, synthesis, and characterization to aid researchers in its effective and safe utilization.

An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylpyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Bromo-2-fluoro-5-methylpyridine, a key building block in modern medicinal chemistry. It details available data on its characteristics, outlines general experimental protocols for its synthesis and handling, and explores its versatile applications in the development of novel therapeutics.

Core Properties and Data

This compound, with the CAS number 17282-01-8, is a halogenated pyridine derivative recognized for its utility as a versatile intermediate in organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the pyridine ring, offers multiple reaction sites for constructing complex molecular architectures.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note the discrepancies in reported values for melting and boiling points, which may be attributed to different experimental conditions or the use of predicted versus experimental data.

PropertyValueSource(s)
Molecular Formula C₆H₅BrFN[1]
Molecular Weight 190.01 g/mol [1]
CAS Number 17282-01-8[1]
Melting Point 57.0 to 61.0 °C[1]
186 °C (lit.)[4]
Boiling Point 207.8 ± 35.0 °C (Predicted)[1]
110 °C / 0.02 mmHg (lit.)[4]
Density 1.6 g/cm³[1]
1.592 g/cm³[4]
Vapor Pressure 0.318 mmHg at 25°C[1]
Refractive Index 1.530[1]
Flash Point 79.5 ± 25.9 °C[1]
XLogP3 2.3[1]
Topological Polar Surface Area 12.9 Ų[1]
Spectral Data

While a comprehensive public database of experimental spectra for this compound is limited, predicted data based on its structure provides valuable insights for characterization. A generalized protocol for acquiring such data is provided in the experimental section.

Predicted ¹H and ¹³C NMR Data: Based on the analysis of its chemical structure, the proton and carbon NMR spectra are expected to show characteristic shifts and coupling constants influenced by the bromine, fluorine, and methyl substituents on the pyridine ring. The fluorine atom, in particular, will induce splitting in the signals of nearby protons and carbons.[2]

Predicted Mass Spectrometry Data: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peak [M]⁺ at m/z 189 and an [M+2]⁺ peak of similar intensity at m/z 191.[2]

Predicted FT-IR Data: The infrared spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the pyridine ring, and strong absorptions corresponding to the C-F and C-Br stretches.[2]

Synthesis and Reactivity

This compound is primarily used as an intermediate in multi-step organic syntheses.[2] The presence of both bromine and fluorine atoms allows for selective and sequential reactions.

General Synthetic Approach

The synthesis of this compound can be conceptualized through a multi-step process, typically starting from a substituted pyridine precursor. A general workflow is outlined below.

G General Synthetic Workflow for this compound cluster_0 Starting Material cluster_1 Key Transformation cluster_2 Product 2-Fluoro-5-methylpyridine 2-Fluoro-5-methylpyridine Bromination Bromination 2-Fluoro-5-methylpyridine->Bromination Electrophilic Brominating Agent (e.g., NBS, Br₂) This compound This compound Bromination->this compound Purification

Caption: General Synthetic Workflow.

Key Reactions

The bromine atom at the 3-position is a versatile handle for various cross-coupling reactions, which are fundamental in drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a C-C bond by coupling this compound with a boronic acid or ester. This is a widely used method for constructing biaryl structures.[4][5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a C-N bond between this compound and an amine, a crucial transformation for synthesizing many pharmaceutical compounds.[6][7]

Applications in Drug Development

Halogenated pyridines are privileged scaffolds in medicinal chemistry due to their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.

The incorporation of a fluorine atom, as in this compound, can enhance metabolic stability, binding affinity, and bioavailability.[3] The bromine atom serves as a synthetic handle for introducing a wide range of substituents, allowing for the exploration of the chemical space around a lead compound to optimize its biological activity.[3] This makes this compound a valuable building block for generating libraries of compounds for high-throughput screening.

G Role of this compound in Drug Discovery Start This compound (Building Block) Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Library Library of Diverse Analogs Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug Discovery Workflow.

Experimental Protocols

The following sections provide generalized experimental protocols. Researchers should adapt these methods based on specific laboratory conditions and safety guidelines.

Synthesis of this compound (General Procedure)

This protocol is based on the electrophilic bromination of a 2-fluoro-5-methylpyridine precursor.

  • Reaction Setup: To a solution of 2-fluoro-5-methylpyridine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask, add a brominating agent such as N-bromosuccinimide (NBS) or bromine (1.0-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (ranging from room temperature to reflux) for a period of time until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched, for example, with an aqueous solution of sodium thiosulfate if bromine was used. The product is then extracted into an organic solvent.

  • Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Suzuki-Miyaura Coupling (General Protocol)

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using this compound.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate or sodium carbonate, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Conditions: Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C for several hours until the reaction is complete.

  • Work-up and Purification: After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The residue is purified by column chromatography to yield the desired biaryl product.[5]

Spectroscopic Analysis (General Protocol)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • Data Processing: Process the spectra using appropriate software. Chemical shifts are reported in ppm relative to the residual solvent peak.[2]

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct infusion or GC-MS).

    • Analysis: Obtain the mass spectrum, noting the molecular ion peak and the characteristic isotopic pattern of bromine.[2]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze a thin film of the neat liquid.

    • Analysis: Record the IR spectrum and identify the characteristic absorption frequencies for the functional groups present.[2]

Safety Information

This compound is classified as an irritant.[1] It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

References

Technical Guide: Physicochemical Properties of 3-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of 3-Bromo-2-fluoro-5-methylpyridine, a key intermediate in pharmaceutical synthesis. This document outlines its physical properties and provides standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The physical properties of this compound are critical for its handling, purification, and application in synthetic chemistry. The following table summarizes the key quantitative data available for this compound.

PropertyValueNotes
Melting Point 57.0 to 61.0 °C
Boiling Point 207.8 ± 35.0 °CPredicted

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound. The following sections detail standardized methodologies for these measurements.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a narrow range. The capillary tube method is a widely adopted and reliable technique.[1][2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder.[3] If necessary, gently crush the crystalline solid using a mortar and pestle.

  • Capillary Tube Packing: Pack the dry, powdered sample into the open end of a capillary tube to a height of 1-2 cm by tapping the sealed end gently on a hard surface.[4]

  • Apparatus Setup:

    • Mel-Temp Apparatus: Insert the packed capillary tube into the designated slot in the heating block. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

    • Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[2] Immerse the assembly in the oil of the Thiele tube, making sure the rubber band is above the oil level.

  • Heating and Observation:

    • Begin heating the apparatus. A rapid heating rate can be used initially to determine an approximate melting point.

    • For an accurate measurement, repeat the experiment with a fresh sample, heating slowly at a rate of 1-2°C per minute as the temperature approaches the expected melting point.[2]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire solid has turned into a clear liquid (the final melting point). The range between these two temperatures is the melting range. For a pure compound, this range should be narrow.[2]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] The capillary method is a common micro-scale technique for this determination.

Apparatus:

  • Fusion tube or small test tube

  • Capillary tube (sealed at one end)

  • Heating apparatus (e.g., aluminum block or oil bath)[7][8]

  • Thermometer (calibrated)

  • Stand and clamp

Procedure:

  • Sample Preparation: Place a small amount of liquid this compound into a fusion tube.

  • Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the fusion tube containing the liquid.[7]

  • Apparatus Setup: Attach the fusion tube to a thermometer and immerse it in a heating bath (oil or aluminum block).[8] Ensure the thermometer bulb and the sample are at the same level.

  • Heating and Observation:

    • Heat the apparatus gently.[7]

    • As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7]

  • Data Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[6]

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the experimental procedures and the relationship between the compound's structure and its physical properties.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start: Crystalline Solid dry Dry Sample start->dry crush Crush to Fine Powder dry->crush pack Pack Capillary Tube crush->pack setup Setup Apparatus (Mel-Temp or Thiele Tube) pack->setup heat Heat Slowly (1-2°C/min) setup->heat observe Observe Phase Change heat->observe record Record T_initial & T_final observe->record end Melting Point Range record->end

Caption: Workflow for Melting Point Determination.

Boiling_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start: Liquid Sample fill Fill Fusion Tube start->fill insert Insert Inverted Capillary fill->insert setup Setup Heating Apparatus insert->setup heat Heat Gently setup->heat observe Observe Continuous Bubbles heat->observe cool Cool Slowly observe->cool record Record Temperature at Liquid Entry cool->record end Boiling Point record->end

Caption: Workflow for Boiling Point Determination.

Compound_Properties_Relationship compound This compound structure Molecular Structure (C6H5BrFN) compound->structure properties Physicochemical Properties structure->properties mp Melting Point (57.0-61.0 °C) properties->mp bp Boiling Point (207.8 °C) properties->bp application Application (Pharmaceutical Intermediate) properties->application

Caption: Properties of this compound.

References

Spectroscopic Profile of 3-Bromo-2-fluoro-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Bromo-2-fluoro-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical endeavors.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₅BrFN[1]

  • Molecular Weight: 190.01 g/mol [1]

  • CAS Number: 17282-01-8[1][2]

  • Structure: Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from analysis of its chemical structure and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.9d~1.51HH-6
~7.5dd~8.0, ~1.51HH-4
~2.3s-3H-CH₃

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 is expected due to coupling with H-4. The doublet of doublets for H-4 is due to coupling with H-6 and the fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~158 (d, J ≈ 240 Hz)C-2
~148 (d, J ≈ 10 Hz)C-6
~142 (d, J ≈ 25 Hz)C-4
~130 (d, J ≈ 5 Hz)C-5
~110 (d, J ≈ 35 Hz)C-3
~17-CH₃

Note: The chemical shifts are approximate. Carbons C-2, C-3, C-4, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~-70 to -90m-1F

Note: The chemical shift is a broad approximation and is highly dependent on the reference standard and solvent. The multiplicity is expected to be a multiplet due to coupling with H-4.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
191~98[M+2]⁺ (containing ⁸¹Br)
189100[M]⁺ (containing ⁷⁹Br)[3]
174Moderate[M - CH₃]⁺
110Moderate[M - Br]⁺

Note: The presence of bromine results in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br being approximately 1:1.

Table 5: Predicted FT-IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (-CH₃)
1600-1550StrongC=C and C=N stretching in pyridine ring
1470-1430StrongAromatic C=C stretch
1250-1150StrongC-F stretch
1100-1000StrongC-Br stretch

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to determine the carbon-hydrogen-fluorine framework of the molecule.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Data Acquisition:

      • Transfer the solution to a 5 mm NMR tube.

      • Place the NMR tube in the spectrometer's probe.

      • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

      • Acquire the ¹H NMR spectrum using a standard pulse sequence.

      • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

      • Acquire the ¹⁹F NMR spectrum using a standard pulse sequence.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Procedure:

    • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.

    • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

    • Detection: Detect the ions to generate the mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Procedure:

    • Sample Preparation (KBr Pellet Method):

      • Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.

      • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

    • Data Acquisition:

      • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

      • Record a background spectrum of the empty sample compartment.

      • Record the sample spectrum.

    • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr ms Mass Spectrometry (EI) synthesis->ms ir FT-IR Spectroscopy synthesis->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_report Final Characterization Report purity_assessment->final_report

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

Spectroscopic Profile of 3-Bromo-2-fluoro-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide offers a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-Bromo-2-fluoro-5-methylpyridine. Given the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data derived from established principles of NMR spectroscopy and mass spectrometry. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of this molecule. Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are based on the analysis of its chemical structure and the known effects of bromo, fluoro, and methyl substituents on a pyridine ring.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 7.95d~ 1.51HH-6
~ 7.45d~ 5.01HH-4
~ 2.30s-3H-CH₃

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 is expected due to a small four-bond coupling to the fluorine at C-2 (⁴JHF). The doublet for H-4 is due to a three-bond coupling to the fluorine at C-2 (³JHF).

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 158 (d, J ≈ 240 Hz)C-2
~ 148 (d, J ≈ 5 Hz)C-6
~ 140 (d, J ≈ 15 Hz)C-4
~ 132 (d, J ≈ 3 Hz)C-5
~ 118 (d, J ≈ 30 Hz)C-3
~ 17-CH₃

Note: The chemical shifts are approximate. The carbons C-2, C-3, C-4, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling constants.

Predicted Mass Spectrometry Data

Under electron ionization (EI), this compound is expected to produce a distinct fragmentation pattern. The presence of a bromine atom will result in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak, owing to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (Nominal Mass)Relative Intensity (%)Assignment
191~98[M+2]⁺ (containing ⁸¹Br)
189100[M]⁺ (containing ⁷⁹Br)
110Moderate[M - Br]⁺
95Moderate[M - Br - CH₃]⁺
81Low[C₄H₂F]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data for this compound.

cluster_0 Preparation & Acquisition cluster_1 Data Processing & Analysis cluster_2 Interpretation & Conclusion Sample Sample Preparation (Dissolution in CDCl₃) NMR_Acq NMR Data Acquisition (¹H and ¹³C) Sample->NMR_Acq MS_Acq MS Data Acquisition (Electron Ionization) Sample->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc MS_Proc MS Data Analysis (Peak Identification) MS_Acq->MS_Proc NMR_Assign NMR Spectral Assignment (Chemical Shifts, Couplings) NMR_Proc->NMR_Assign MS_Frag Fragmentation Pattern Analysis MS_Proc->MS_Frag Structure_Elucidation Structural Elucidation of This compound NMR_Assign->Structure_Elucidation MS_Frag->Structure_Elucidation

Caption: Workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the predicted fragmentation pathway for this compound under electron ionization.

M [C₆H₅BrFN]⁺˙ m/z = 189/191 M_minus_Br [C₆H₅FN]⁺ m/z = 110 M->M_minus_Br - Br• M_minus_Br_minus_CH3 [C₅H₂FN]⁺ m/z = 95 M_minus_Br->M_minus_Br_minus_CH3 - •CH₃ Fragment_C4H2F [C₄H₂F]⁺ m/z = 81 M_minus_Br_minus_CH3->Fragment_C4H2F - HCN

Caption: Predicted MS fragmentation pathway.

Methodological & Application

The Versatile Role of 3-Bromo-2-fluoro-5-methylpyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Bromo-2-fluoro-5-methylpyridine is a highly functionalized heterocyclic building block of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing fluorine atom, and a methyl group on the pyridine core, imparts distinct chemical properties that make it a valuable precursor for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling the construction of novel carbon-carbon and carbon-heteroatom bonds.

This document provides detailed application notes on the synthetic utility of this compound and comprehensive, adaptable protocols for its use in key organic transformations.

Application Notes

The presence of the bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions. The adjacent fluorine atom at the 2-position modulates the electronic properties of the pyridine ring, influencing the reactivity of the C-Br bond and providing a potential site for further functionalization. The methyl group at the 5-position offers steric bulk and can influence the pharmacokinetic properties of downstream compounds.

Key Applications:

  • Pharmaceutical Intermediates: This pyridine derivative is a crucial intermediate in the synthesis of biologically active compounds. The pyridine scaffold is a common motif in many approved drugs, and the incorporation of fluorine can enhance metabolic stability and bioavailability.

  • Cross-Coupling Reactions: this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl groups.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the fluoropyridine ring can facilitate nucleophilic aromatic substitution reactions, although the bromine is typically the more reactive site for cross-coupling.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for cross-coupling reactions of bromopyridine derivatives structurally related to this compound. These serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

EntryBromopyridine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
13-Bromo-2-fluoropyridinePhenylboronic acidPd(PPh₃)₄ (4)-Na₂CO₃ (2)Toluene/EtOH/H₂O801285
23-Bromo-5-methylpyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001692
32-Bromo-3-fluoro-5-methylpyridinePhenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O901878

Table 2: Buchwald-Hartwig Amination of Bromopyridines

EntryBromopyridine SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
13-Bromo-2-fluoropyridineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene100895
23-Bromo-5-methylpyridineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1102488
32-Bromo-3-fluoro-5-methylpyridinePiperidinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)t-BuOH901282

Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

EntryBromopyridine SubstrateAlkynePd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
13-Bromo-2-fluoropyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃N (3)THF65690
23-Bromo-5-methylpyridineTrimethylsilylacetylenePd(OAc)₂ (2)4DIPA (2)Toluene801285
35-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)30Et₃NTHFRT1692[1]

Experimental Protocols

The following are detailed, adaptable protocols for key transformations using this compound. Note: These are general procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 2-fluoro-5-methyl-3-phenylpyridine.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add additional anhydrous toluene (8 mL) and degassed water (0.5 mL) to the reaction mixture.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford the desired 2-fluoro-5-methyl-3-phenylpyridine.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the synthesis of N-(2-fluoro-5-methylpyridin-3-yl)morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • To this catalyst mixture, add this compound (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford the desired N-(2-fluoro-5-methylpyridin-3-yl)morpholine.

Protocol 3: Sonogashira Coupling

This protocol describes the synthesis of 2-fluoro-5-methyl-3-(phenylethynyl)pyridine.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (8 mL) and anhydrous triethylamine (2 mL).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford the desired 2-fluoro-5-methyl-3-(phenylethynyl)pyridine.

Mandatory Visualizations

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Reagents: - this compound - Arylboronic Acid - Base (e.g., K3PO4) B 2. Prepare and Add Catalyst Solution: - Pd(OAc)2 - Ligand (e.g., SPhos) A->B C 3. Add Solvents: - Toluene - Water B->C D 4. Degas Mixture (e.g., with Argon) C->D E 5. Heat to Reaction Temp. (e.g., 100 °C) D->E F 6. Stir and Monitor (TLC/GC-MS) E->F G 7. Cool and Quench (e.g., with Water) F->G H 8. Extraction (e.g., Ethyl Acetate) G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J Product Product J->Product Pure Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L2-Br OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Aryl_complex Ar-Pd(II)L2-Ar' Transmetal->PdII_Aryl_complex RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArBr 3-Bromo-2-fluoro- 5-methylpyridine (Ar-Br) ArBr->OxAdd Boronic Arylboronic Acid (Ar'-B(OH)2) + Base Boronic->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Catalyst & Reagent Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Catalyst & Ligand - Pd2(dba)3 - XPhos B 2. Add Solvent (Toluene) and Stir A->B C 3. Add Substrates & Base: - this compound - Amine (e.g., Morpholine) - Base (e.g., NaOtBu) B->C D 4. Heat to Reaction Temp. (e.g., 100 °C) C->D E 5. Stir and Monitor (TLC/GC-MS) D->E F 6. Cool and Quench (e.g., aq. NH4Cl) E->F G 7. Extraction (e.g., Ethyl Acetate) F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I Product Product I->Product Pure Product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for 3-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-5-methylpyridine is a key pharmaceutical intermediate, valued for its utility in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors.[1] Its unique substitution pattern, featuring bromine, fluorine, and methyl groups on a pyridine ring, offers a versatile scaffold for medicinal chemists. The bromine atom serves as a crucial handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability and bioavailability of the final drug compound, a common strategy in modern drug design.[1] This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound (CAS: 17282-01-8) is presented in Table 1. This data is essential for its proper handling, storage, and application in synthetic procedures.[2][3]

PropertyValueReference
Molecular Formula C₆H₅BrFN[2][3]
Molecular Weight 190.01 g/mol [2]
Appearance White crystalline powder[4]
Melting Point 57.0 to 61.0 °C[2]
Boiling Point (Predicted) 207.8 ± 35.0 °C[2]
Density 1.6 g/cm³[2]
Flash Point 79.5 ± 25.9 °C[2]
Purity ≥98.0%[4]

Applications in Pharmaceutical Synthesis

This compound is a valuable building block for the synthesis of various pharmaceutical agents, most notably kinase inhibitors targeting signaling pathways implicated in cancer.[3][5] The pyridine core is a prevalent motif in numerous approved drugs, and the specific substitution of this intermediate allows for the strategic construction of molecules that can interact with the ATP-binding site of kinases.[1][5]

The primary applications involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][6] These reactions allow for the modular assembly of complex drug candidates.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in key synthetic transformations relevant to pharmaceutical drug discovery.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating biaryl structures commonly found in kinase inhibitors.

Reaction Scheme:

G A This compound C Pd Catalyst, Base A->C B Arylboronic Acid B->C D Solvent, Heat C->D E Coupled Product D->E

General Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.01-0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and, if applicable, degassed water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines:

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018Varies
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854Varies

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with an amine. This is a key step in the synthesis of many kinase inhibitors that feature an amino-pyridine core.

Reaction Scheme:

G A This compound C Pd Catalyst, Ligand, Base A->C B Amine B->C D Solvent, Heat C->D E Aminated Product D->E

General Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, or RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask.

  • Add the base, this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines:

Catalyst/LigandBaseSolventTemperature (°C)Time (h)
Pd₂(dba)₃ / (±)-BINAPNaOtBuToluene804
Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane10018
Pd₂(dba)₃ / RuPhosCs₂CO₃Toluene11012

Visualizations

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material. This workflow combines the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

G start This compound suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) start->suzuki intermediate1 Biaryl Intermediate suzuki->intermediate1 amination Buchwald-Hartwig Amination (with a suitable amine) intermediate1->amination final_product Kinase Inhibitor Candidate amination->final_product G ligand Ligand Binding (in some contexts) or Gene Rearrangement (e.g., EML4-ALK) alk ALK Receptor Tyrosine Kinase ligand->alk dimerization Dimerization & Autophosphorylation alk->dimerization downstream Downstream Signaling Cascades (e.g., RAS-MAPK, PI3K-AKT, JAK-STAT) dimerization->downstream cellular_response Cell Proliferation, Survival, and Growth downstream->cellular_response inhibitor ALK Inhibitor (Synthesized from 3-Bromo-2-fluoro- 5-methylpyridine intermediate) inhibitor->dimerization Inhibits Kinase Activity

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting the Suzuki-Miyaura cross-coupling reaction with 3-Bromo-2-fluoro-5-methylpyridine. This protocol is intended for professionals in organic synthesis, particularly those involved in pharmaceutical and materials science research. The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, essential for synthesizing biaryl and hetero-biaryl compounds.[1] Pyridine derivatives are crucial structural motifs in numerous biologically active molecules and approved drugs.[1]

The successful execution of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.[1] The fluorine substituent at the 2-position of the pyridine ring is strongly electron-withdrawing, which can accelerate the oxidative addition of the palladium catalyst to the carbon-bromine bond.[2]

Data Presentation: Comparison of Reaction Conditions for Suzuki Coupling of Substituted Bromopyridines

The following table summarizes various reaction conditions from protocols for the Suzuki coupling of substituted bromopyridines, offering a comparative overview. This data can serve as a starting point for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5)-K₃PO₄ (3)Dioxane/H₂O (4:1)85-954-2475-85General for substituted bromopyridines.[1][2]
PdCl₂(dppf)-Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[1]
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine.[1]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692For 3-bromo-2-methylpyridine with 4-methoxyphenylboronic acid.[3]
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888For 3-bromo-2-methylpyridine with 3-thienylboronic acid.[3]

Experimental Protocols

This section details a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.

Materials:
  • This compound (1.0 equiv.)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv. or K₂CO₃, 2.0 equiv.)[2]

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)[2]

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound, the arylboronic acid or ester, the base, and the palladium catalyst.[1][2]

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.[2]

  • Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (e.g., 90 °C) for the required time.[2] The reaction progress should be monitored by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[1][2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants B Add to Flask A->B C Degas Mixture B->C D Heat & Stir C->D E Monitor Progress D->E F Cool & Dilute E->F G Extraction F->G H Dry & Concentrate G->H I Purification H->I J Characterize Product I->J

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle Diagram

This diagram outlines the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n PdII R¹-Pd(II)L_n-X Pd0->PdII OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L_n-R² PdII->PdII_R2 Transmetal Transmetalation PdII_R2->Pd0 RedElim Reductive Elimination R1X R¹-X R2BY2 R²-B(OR)₂ Base Base Product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

The Versatile Role of 3-Bromo-2-fluoro-5-methylpyridine in Medicinal Chemistry: Application in the Synthesis of p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-fluoro-5-methylpyridine is a key heterocyclic building block in modern medicinal chemistry. Its strategic combination of a bromine atom, a fluorine atom, and a methyl group on a pyridine scaffold makes it a versatile precursor for the synthesis of complex bioactive molecules. The pyridine core is a prevalent motif in numerous approved drugs, while the fluorine atom can enhance crucial drug-like properties such as metabolic stability, membrane permeability, and binding affinity. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures. This application note focuses on the utility of this compound in the synthesis of potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitors, a class of therapeutic agents with significant potential in treating inflammatory diseases and cancer.

Application in the Synthesis of p38 MAPK Inhibitors

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress. Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Consequently, inhibitors of p38 MAPK are of significant interest as potential therapeutic agents. The 2,3,5-substituted pyridine scaffold derived from this compound is an excellent starting point for the design of such inhibitors.

A common synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 3-position of the pyridine ring. This is often followed by further functionalization to incorporate groups that interact with key residues in the ATP-binding pocket of the p38 kinase.

Experimental Protocols

The following protocols describe a representative synthesis of a p38 MAPK inhibitor starting from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the palladium-catalyzed coupling of this compound with (4-aminophenyl)boronic acid.

Materials:

  • This compound

  • (4-Aminophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dried round-bottom flask, add this compound (1.0 eq), (4-aminophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(4-aminophenyl)-2-fluoro-5-methylpyridine.

Protocol 2: Amide Coupling

This protocol describes the acylation of the aniline intermediate with a suitable carboxylic acid.

Materials:

  • 3-(4-Aminophenyl)-2-fluoro-5-methylpyridine

  • Carboxylic acid of interest (e.g., 4-(morpholinomethyl)benzoic acid)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-(4-aminophenyl)-2-fluoro-5-methylpyridine (1.0 eq) and the carboxylic acid (1.1 eq) in DMF.

  • Add DIPEA (3.0 eq) to the solution.

  • Add BOP reagent (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the final p38 MAPK inhibitor.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of a p38 MAPK inhibitor derived from this compound.

Table 1: Summary of Synthetic Results

StepReactionReactantsProductYield (%)Purity (%)
1Suzuki-Miyaura CouplingThis compound, (4-Aminophenyl)boronic acid3-(4-Aminophenyl)-2-fluoro-5-methylpyridine85>98
2Amide Coupling3-(4-Aminophenyl)-2-fluoro-5-methylpyridine, 4-(Morpholinomethyl)benzoic acidFinal p38 MAPK Inhibitor78>99

Table 2: Biological Activity of the Synthesized p38 MAPK Inhibitor

TargetAssay TypeIC₅₀ (nM)
p38α MAPKKinase Assay15
p38β MAPKKinase Assay50
JNK1Kinase Assay>10,000
ERK2Kinase Assay>10,000

Visualizations

p38 MAPK Signaling Pathway

The following diagram illustrates the central role of p38 MAPK in the cellular stress and inflammatory response pathway.

p38_pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptors Cell Surface Receptors extracellular_stimuli->receptors mapkkks MAPKKKs (e.g., TAK1, ASK1) receptors->mapkkks mapkks MAPKKs (MKK3, MKK6) mapkkks->mapkks p38_mapk p38 MAPK mapkks->p38_mapk substrates Downstream Substrates (e.g., MK2, ATF2) p38_mapk->substrates cellular_response Cellular Response (Inflammation, Apoptosis) substrates->cellular_response inhibitor p38 Inhibitor (Synthesized Compound) inhibitor->p38_mapk

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of p38 MAPK inhibitors.

experimental_workflow start 3-Bromo-2-fluoro- 5-methylpyridine suzuki Suzuki-Miyaura Coupling start->suzuki intermediate Aniline Intermediate suzuki->intermediate amide Amide Coupling intermediate->amide final_product Final p38 Inhibitor amide->final_product purification Purification & Characterization final_product->purification bio_assay Biological Assays (Kinase Inhibition) purification->bio_assay sar SAR Studies bio_assay->sar

Caption: General workflow for the synthesis and evaluation of p38 MAPK inhibitors.

This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant compounds. Its application in the development of p38 MAPK inhibitors, as outlined in this note, demonstrates its utility in constructing complex molecules with therapeutic potential. The presented protocols and data provide a framework for researchers in drug discovery and development to utilize this important intermediate in their synthetic endeavors.

Application Notes and Protocols for 3-Bromo-2-fluoro-5-methylpyridine as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-5-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom that can modulate physicochemical properties, and a methyl group, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. The strategic placement of these functional groups allows for regioselective modifications, providing access to novel pyridine derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 17282-01-8
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
Appearance White crystalline powder
Melting Point 57.0 to 61.0 °C
Boiling Point 207.8±35.0 °C (Predicted)
Density 1.6 g/cm³

Applications in Organic Synthesis

This compound is a key intermediate for introducing a 2-fluoro-5-methylpyridinyl moiety into target molecules. The bromine atom at the 3-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Key Reactions:
  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

These reactions are instrumental in the synthesis of biaryl and heteroaryl compounds, arylamines, and other substituted pyridines, which are common motifs in biologically active molecules.

Application in Drug Discovery: Targeting the JAK-STAT Signaling Pathway

Substituted pyridine scaffolds are prevalent in many kinase inhibitors. The derivatives of this compound are of particular interest as potential inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical intracellular cascade involved in cellular processes such as proliferation, differentiation, and immune response.[1] Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancers.[1][2][3][4] Small molecule inhibitors that target JAKs can modulate this pathway and offer therapeutic benefits.[5]

The 2-fluoro-5-methylpyridine core can be strategically functionalized through the reactions described below to interact with the ATP-binding site of JAKs, potentially leading to the development of novel therapeutic agents.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor Binding STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Initiation Inhibitor JAK Inhibitor (e.g., Pyridine Derivative) Inhibitor->JAK Inhibition

Caption: JAK-STAT Signaling Pathway and Inhibition.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product.

Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. The conditions are adapted from procedures for similar bromopyridine substrates.

Reaction Scheme:

Parameter Condition
Catalyst System Pd(PPh₃)₄ (5 mol%)
Base K₃PO₄ (2.0 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 90 °C
Time 18 h
Yield 75-85% (Estimated based on similar substrates)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - K₃PO₄ start->reagents catalyst Add Pd(PPh₃)₄ reagents->catalyst solvent Add Dioxane/H₂O catalyst->solvent heat Heat to 90°C for 18h solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Work-up: - Dilute with EtOAc/H₂O - Extract - Dry & Concentrate monitor->workup purify Purify by Column Chromatography workup->purify product Final Product purify->product Sonogashira_Workflow start Start reagents Combine Reactants: - this compound - Pd(PPh₃)₄ - CuI start->reagents solvent Add THF/Et₃N reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne react Stir at RT for 16h alkyne->react monitor Monitor Reaction (TLC) react->monitor workup Work-up: - Concentrate - Filter - Extract & Dry monitor->workup purify Purify by Column Chromatography workup->purify product Final Product purify->product

References

Application Notes: The Strategic Role of 3-Bromo-2-fluoro-5-methylpyridine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-fluoro-5-methylpyridine is a key building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring a bromine atom at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 5-position, offers a versatile platform for the construction of complex molecules with potent biological activity. The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, making it a valuable intermediate for the development of novel fungicides, herbicides, and insecticides.

The fluorine atom at the 2-position significantly influences the reactivity of the pyridine ring, enhancing its electrophilicity and facilitating nucleophilic aromatic substitution at other positions. The bromine atom at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. This dual reactivity provides chemists with a powerful tool to generate extensive libraries of pyridine-containing compounds for biological screening.

These application notes provide a comprehensive overview of the synthetic utility of this compound in agrochemical research, complete with detailed experimental protocols and data for key transformations.

Key Applications in Agrochemical Synthesis

  • Fungicides: The pyridine scaffold is a common feature in many commercial fungicides. This compound can be elaborated into complex structures that target specific fungal pathogens.

  • Herbicides: Through nucleophilic substitution and cross-coupling reactions, the pyridine core can be linked to other pharmacophores to create herbicides with novel modes of action.

  • Insecticides: The versatility of this building block allows for its incorporation into various insecticidal molecules, including neonicotinoid analogues and other compounds targeting the insect nervous system.

Data Presentation: Comparative Analysis of Key Reactions

The following tables summarize quantitative data for typical cross-coupling and nucleophilic substitution reactions involving halogenated pyridines, providing a baseline for expected outcomes when using this compound.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

EntryBromopyridine SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromo-2-fluoropyridinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285
23-Bromo-5-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O901692
32-Bromo-5-fluoropyridine3-Chlorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene110888

Table 2: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

EntryBromopyridine SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromo-2-fluoropyridinePhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60691
23-Bromo-5-methylpyridineEthynyltrimethylsilanePd(PPh₃)₄ (4)CuI (6)DIPAToluene801087
32-Bromo-5-fluoropyridine1-HexynePd(dppf)Cl₂ (2)CuI (4)Cs₂CO₃DMF701289

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Fungicide Intermediate via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl compound, a common structural motif in advanced fungicides, using this compound as the starting material.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling start This compound + 4-Methoxyphenylboronic acid reagents Pd(PPh3)4, K2CO3 Toluene/H2O, 100 °C start->reagents product 2-Fluoro-3-(4-methoxyphenyl)-5-methylpyridine reagents->product

Synthetic route for a fungicide intermediate.

Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

G cluster_workflow Experimental Workflow A Combine Reactants and Catalyst B Degas and Add Solvents A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Reaction Progress C->D E Work-up and Extraction D->E F Purification E->F G cluster_1 Nucleophilic Aromatic Substitution start_snar This compound + 4-Chlorophenol reagents_snar K2CO3, DMF 120 °C start_snar->reagents_snar product_snar 3-Bromo-2-(4-chlorophenoxy)-5-methylpyridine reagents_snar->product_snar G cluster_snar_workflow SNAr Workflow G Combine Pyridine, Phenol, and Base H Add Anhydrous Solvent G->H I Heat and Stir H->I J Monitor Reaction I->J K Aqueous Work-up and Extraction J->K L Purification K->L G Start This compound Suzuki Suzuki or Sonogashira Coupling (at C-Br bond) Start->Suzuki SNAr Nucleophilic Aromatic Substitution (at C-F bond) Start->SNAr Intermediate_A 3-Aryl/Alkynyl-2-fluoro-5-methylpyridine Suzuki->Intermediate_A Final_Product_B Disubstituted Pyridine Agrochemical Suzuki->Final_Product_B Intermediate_B 3-Bromo-2-substituted-5-methylpyridine SNAr->Intermediate_B Final_Product_A Disubstituted Pyridine Agrochemical SNAr->Final_Product_A Intermediate_A->SNAr Intermediate_B->Suzuki

Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) using 3-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-5-methylpyridine is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for oncology and other therapeutic areas. The strategic placement of the bromine atom at the 3-position, an activating fluorine atom at the 2-position, and a methyl group at the 5-position provides a versatile scaffold for the construction of complex molecular architectures. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the facile introduction of aryl, heteroaryl, and alkynyl moieties. These reactions are fundamental in the synthesis of numerous active pharmaceutical ingredients (APIs).

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of API precursors, with a focus on Suzuki-Miyaura and Sonogashira cross-coupling reactions. A notable example of an API class that can be synthesized using such strategies is the family of AKT inhibitors, exemplified by AZD5363 (Capivasertib), which targets the PI3K/AKT/mTOR signaling pathway.

Data Presentation: Cross-Coupling Reaction Conditions

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The following tables summarize representative conditions for Suzuki-Miyaura and Sonogashira couplings of various bromopyridine derivatives, providing a comparative overview for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

EntryBromopyridine SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
13-Bromo-2-methylpyridineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2-3)1,4-Dioxane/H₂O901875-85
22-Bromo-3-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901875-85
35-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.3)1,4-Dioxane/H₂O85-95-Moderate to Good
43-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄Toluene10018-

Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines

EntryBromopyridine SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Bromo-3-fluoro-2-cyanopyridineTerminal AlkynePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT16High
22-Amino-3-bromopyridinesTerminal AlkynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96
33-Bromo-1,2-dionesTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (5)Et₃N-Reflux1up to 93

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura and Sonogashira coupling of this compound. These protocols are based on established literature procedures for similar substrates and can be optimized for specific target molecules.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Pyridine Derivative

This protocol describes a representative Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (0.05 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired biaryl pyridine derivative.

Protocol 2: Sonogashira Cross-Coupling for the Synthesis of an Alkynylpyridine Derivative

This protocol outlines a representative Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Terminal alkyne (1.2 mmol, 1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe, followed by the dropwise addition of the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, cool the mixture and dilute it with diethyl ether.

  • Filtration and Washing: Filter the mixture through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired alkynylpyridine derivative.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow reagents 1. Add this compound, Arylboronic acid, and K₃PO₄ to flask inert 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert catalyst 3. Add Pd(PPh₃)₄ Catalyst inert->catalyst solvent 4. Add Dioxane and Water catalyst->solvent reaction 5. Heat at 90°C (12-18h) solvent->reaction workup 6. Quench and Extract with EtOAc reaction->workup purify 7. Dry, Concentrate, and Purify via Column Chromatography workup->purify product Final Biaryl Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: PI3K/AKT/mTOR Inhibition by AZD5363

The AKT inhibitor AZD5363, a potential downstream product of syntheses utilizing this compound derivatives, exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation AZD5363 AZD5363 (Capivasertib) AZD5363->AKT Inhibition

Caption: The inhibitory action of AZD5363 on the PI3K/AKT/mTOR signaling pathway.

Application Notes: Functionalization Reactions of 3-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-fluoro-5-methylpyridine (CAS No: 17282-01-8) is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure features a pyridine ring substituted with a methyl group, and two distinct halogen atoms at key positions. This arrangement offers multiple, regioselective functionalization pathways. The bromine atom at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The fluorine atom at the 2-position, activated by the adjacent ring nitrogen, is the primary site for nucleophilic aromatic substitution (SNAr).[3][4] This document provides detailed protocols and comparative data for the key functionalization reactions of this valuable synthetic intermediate.

G cluster_start cluster_reactions cluster_products start This compound cc Palladium-Catalyzed Cross-Coupling start->cc at C3-Br snar Nucleophilic Aromatic Substitution (SNAr) start->snar at C2-F mhx Metal-Halogen Exchange start->mhx at C3-Br cc_prod Aryl/Alkynyl/Amino- Substituted Pyridines cc->cc_prod snar_prod 2-Alkoxy/Amino/Thio- Substituted Pyridines snar->snar_prod mhx_prod Grignard/Organolithium Intermediates mhx->mhx_prod G Suzuki-Miyaura Coupling Workflow reagents 1. Combine Reactants: - this compound - Phenylboronic Acid - K₃PO₄ catalyst 2. Add Catalyst: - Pd(PPh₃)₄ reagents->catalyst solvent 3. Add Solvent: - Dioxane/H₂O catalyst->solvent reaction 4. React: - Heat at 90°C - Stir under N₂ solvent->reaction workup 5. Work-up: - Cool to RT - Dilute (EtOAc, H₂O) - Extract organic layer reaction->workup purify 6. Purify: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Product: 2-Fluoro-5-methyl- 3-phenylpyridine purify->product G Grignard Reaction Workflow setup 1. Activate Mg: - Mg turnings, I₂ crystal - Anhydrous THF addition 2. Add Substrate: - this compound (dropwise) setup->addition formation 3. Form Grignard: - Heat at 40°C - Stir under N₂ addition->formation quench 4. Quench: - Cool to 0°C - Pour over excess dry ice (CO₂) formation->quench workup 5. Work-up: - Add dilute HCl - Extract with Ether quench->workup product Product: 2-Fluoro-5-methyl- pyridine-3-carboxylic acid workup->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for the challenging substrate, 3-Bromo-2-fluoro-5-methylpyridine.

Troubleshooting Guides

Issue: Low to No Product Yield

Question: I am not observing any significant formation of my desired coupled product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the Suzuki coupling of this compound is a common issue and can be attributed to several factors, primarily related to the electronic and steric nature of the substrate. The electron-withdrawing fluorine atom can influence the reactivity of the pyridine ring, and the pyridine nitrogen itself can coordinate to the palladium catalyst, leading to deactivation.[1][2]

Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: This is the most critical aspect. Standard palladium catalysts may not be effective.

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands promote the formation of a more reactive palladium(0) species, which is crucial for the oxidative addition step with the electron-deficient pyridine ring.

  • Base Selection: The choice of base is crucial for the transmetalation step.

    • Recommendation: Screen a variety of bases. While weaker bases like potassium carbonate (K₂CO₃) are sometimes used, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging substrates.[1][4] Ensure the base is finely powdered and anhydrous.

  • Solvent System: The solvent can significantly impact the solubility of reagents and the stability of the catalytic species.

    • Recommendation: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used, often with a small amount of water.[2][3] The addition of water can be beneficial, particularly when using phosphate or carbonate bases, but an excess can lead to unwanted side reactions.[5]

  • Reaction Temperature: Inadequate temperature can lead to slow reaction rates.

    • Recommendation: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[3] Monitor for potential decomposition of starting materials or product at higher temperatures.

Issue: Significant Side Product Formation (Dehalogenation)

Question: I am observing a significant amount of the dehalogenated starting material (2-fluoro-5-methylpyridine) in my reaction mixture. How can I minimize this side reaction?

Answer:

Dehalogenation is a common side reaction in Suzuki couplings. It occurs when the aryl halide undergoes reduction instead of coupling.

To minimize dehalogenation, consider the following:

  • Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting dehalogenation. Screening different ligands can help identify a system that favors the cross-coupling pathway.

  • Choice of Base and Solvent: The base and solvent can influence the rate of dehalogenation. In some cases, using a non-aqueous solvent system can reduce this side reaction.

  • Additives: The addition of certain salts, such as bromide salts, has been shown to suppress dehalogenation in some instances.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Suzuki coupling?

A1: The challenges arise from a combination of electronic and steric factors. The fluorine atom at the 2-position makes the pyridine ring electron-deficient, which can affect the oxidative addition step.[6] Additionally, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2]

Q2: What is protodeboronation and how can I prevent it with my boronic acid coupling partner?

A2: Protodeboronation is an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.[4] Heteroaryl boronic acids are particularly susceptible to this.[4][7] To minimize protodeboronation:

  • Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable form like a pinacol ester or a potassium trifluoroborate salt.[4]

  • Employ Anhydrous Conditions: Water can facilitate this side reaction, so using dry solvents and reagents is beneficial.[4]

  • Optimize the Base: Use weaker bases like K₂CO₃ or K₃PO₄ instead of strong hydroxides.[4]

Q3: Which palladium catalyst and ligand system is a good starting point for this reaction?

A3: For challenging heteroaryl halides, a catalyst system that promotes rapid oxidative addition and reductive elimination is crucial. A good starting point would be a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[3] Pre-catalysts that are designed for fast coupling of unstable boronic acids can also be considered.[4]

Q4: Can I use microwave irradiation to optimize the reaction?

A4: Yes, microwave-assisted synthesis can be a powerful tool to accelerate Suzuki coupling reactions. It can significantly reduce reaction times from hours to minutes and often leads to cleaner reaction profiles and higher yields.[8] Typical conditions involve irradiating the reaction mixture at 100-150 °C for 5-30 minutes.[8]

Data Presentation: Comparison of Reaction Conditions for Similar Substrates

The following table summarizes various reaction conditions from the literature for the Suzuki coupling of substituted bromopyridines and other challenging aryl halides. These should serve as a starting point for the optimization of the reaction with this compound.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[2]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[2]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[2]
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene / H₂O (10:1)10018-For coupling of challenging 2-chloropyridine substrates.[3]
Pd(dppf)Cl₂ (3 mol%)Na₂CO₃1,4-Dioxane / H₂O (4:1)90-1008-24-General procedure for coupling of a pyridylboronic acid with an aryl halide.[3]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is a generalized starting point and should be optimized for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Addition: Add this compound and the arylboronic acid or ester to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent and degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Combine Aryl Halide, Boronic Acid/Ester, Base add_catalyst Add Pd Catalyst & Ligand prep_reagents->add_catalyst inert_atm Establish Inert Atmosphere (Ar/N2) add_catalyst->inert_atm add_solvent Add Degassed Solvent(s) inert_atm->add_solvent heat_stir Heat to Desired Temperature with Stirring add_solvent->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench_extract Quench and Extract with Organic Solvent cool->quench_extract purify Purify by Column Chromatography quench_extract->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

G cluster_yes_sm cluster_no_sm cluster_side_reactions start Low Yield Observed check_sm Starting Material Unreacted? start->check_sm increase_temp Increase Temperature check_sm->increase_temp Yes complex_mixture Complex Mixture of Byproducts? check_sm->complex_mixture No change_catalyst Switch to More Active Catalyst System (e.g., Pd/Buchwald Ligand) increase_temp->change_catalyst rerun Re-run Optimized Reaction change_catalyst->rerun screen_bases Screen Different Bases (e.g., K3PO4, Cs2CO3) complex_mixture->screen_bases Yes protodeboronation Protodeboronation Suspected? complex_mixture->protodeboronation No lower_temp Lower Reaction Temperature screen_bases->lower_temp lower_temp->rerun homocoupling Homocoupling Observed? protodeboronation->homocoupling No use_ester Switch to Boronic Ester or Trifluoroborate protodeboronation->use_ester Yes degas Ensure Thorough Degassing homocoupling->degas Yes homocoupling->rerun No use_ester->rerun degas->rerun

Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.

References

Technical Support Center: Purification of 3-Bromo-2-fluoro-5-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-2-fluoro-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter after the synthesis of this compound?

The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: This could be 2-fluoro-5-methylpyridine if you are performing a direct bromination, or 3-Amino-2-fluoro-5-methylpyridine if you are using a Sandmeyer-type reaction.

  • Regioisomers: Depending on the directing effects of the substituents on the pyridine ring, you may form other bromo-isomers.

  • Poly-brominated Species: Over-bromination can lead to the formation of di-brominated byproducts.[1]

  • Hydrodediazoniation Byproduct: In Sandmeyer-type reactions, the diazonium group can be replaced by a hydrogen atom, leading to the formation of 2-fluoro-5-methylpyridine.

Q2: What is the most effective initial purification strategy for my crude this compound?

For most crude reaction mixtures of this compound, column chromatography is the most effective initial purification method. It allows for the separation of the desired product from both more polar and less polar impurities.

Q3: My compound is a solid at room temperature. Can I use recrystallization?

Yes, if your crude this compound is a solid, recrystallization can be an excellent and efficient purification technique, especially for removing minor impurities after an initial purification by column chromatography. It is crucial to select an appropriate solvent system.

Q4: How do I choose the right solvent for recrystallization?

A good recrystallization solvent will dissolve your compound well at elevated temperatures but poorly at room temperature. For halogenated pyridine derivatives, mixed solvent systems are often effective. A common approach is to dissolve the compound in a more polar solvent (like ethyl acetate or acetone) and then slowly add a less polar anti-solvent (like hexanes or petroleum ether) until the solution becomes slightly turbid. The solution is then heated until it becomes clear and allowed to cool slowly.

Q5: My purified this compound seems to be unstable. What storage conditions are recommended?

To ensure the stability of your purified product, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (refrigerated or frozen). Avoid exposure to light and moisture.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of my product from an impurity.

  • Possible Cause: The solvent system (eluent) is not optimal.

  • Solution:

    • Perform a thorough thin-layer chromatography (TLC) analysis using different solvent systems to find an eluent that provides good separation between your product and the impurity.

    • Aim for an Rf value of 0.2-0.4 for your product for the best separation on the column.

    • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Issue 2: The product is eluting with the solvent front.

  • Possible Cause: The eluent is too polar.

  • Solution: Switch to a less polar solvent system. Start with a high percentage of a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate.

Issue 3: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of your solvent system. If you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

Issue 4: Streaking or tailing of the product spot on TLC analysis of the column fractions.

  • Possible Cause: The compound may be acidic or basic and is interacting strongly with the silica gel.

  • Solution: Add a small amount of a modifier to your eluent. For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape.

Recrystallization

Issue 1: My compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is cooling too quickly.

  • Solution 1: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.

  • Possible Cause 2: The solution is supersaturated.

  • Solution 2: Add a small amount of the hot solvent back to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

  • Possible Cause 3: High impurity levels are inhibiting crystallization.

  • Solution 3: The material may require another purification step, such as column chromatography, before attempting recrystallization again.[1]

Issue 2: No crystals form upon cooling.

  • Possible Cause 1: The solution is too dilute.

  • Solution 1: Evaporate some of the solvent to concentrate the solution and then try cooling it again.

  • Possible Cause 2: Crystallization requires initiation.

  • Solution 2:

    • Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Add a seed crystal of the pure compound if available.

Issue 3: The resulting crystals are colored, but the pure compound should be colorless.

  • Possible Cause: Colored impurities are co-precipitating with your product.

  • Solution: Before allowing the solution to cool, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Then, proceed with the cooling and crystallization.

Data Presentation

Table 1: Solvent Systems for Column Chromatography of Halogenated Pyridines

Compound TypeStationary PhaseEluent System (starting point)
Bromo-fluoro-pyridinesSilica GelHexanes/Ethyl Acetate (9:1 to 7:3)
Bromo-fluoro-pyridinesSilica GelDichloromethane/Methanol (99:1 to 95:5)
Bromo-pyridinesAluminaHexanes/Ethyl Acetate (95:5 to 8:2)

Table 2: Common Solvents for Recrystallization of Halogenated Pyridines

Solvent SystemPolarityNotes
Ethanol/WaterPolarGood for compounds with some water solubility.
Ethyl Acetate/HexanesMediumA versatile system for a wide range of polarities.
Acetone/Petroleum EtherMediumSimilar to Ethyl Acetate/Hexanes.
Dichloromethane/HexanesNon-polar to MediumGood for less polar compounds.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound
  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material (a general rule is 50-100 g of silica gel per 1 g of crude product).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

    • Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer.

    • Begin elution with the least polar solvent system determined from your TLC analysis.

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute your product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization of this compound
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or the more polar solvent of a mixed system) to dissolve the solid completely.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • If using a mixed solvent system, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the hot dissolving solvent to make it clear again.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a desiccator or under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Reaction Mixture column_chromatography Column Chromatography crude_product->column_chromatography Initial Cleanup recrystallization Recrystallization column_chromatography->recrystallization Further Purification purity_check Purity Check (TLC, NMR, GC-MS) column_chromatography->purity_check If sufficiently pure recrystallization->purity_check purity_check->column_chromatography Repurify pure_product Pure Product purity_check->pure_product Meets Specs

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product Analysis (TLC) is_complex Complex Mixture? start->is_complex column_chromatography Perform Column Chromatography is_complex->column_chromatography Yes is_solid Product Solid? is_complex->is_solid No (Simple) column_chromatography->is_solid recrystallize Recrystallize is_solid->recrystallize Yes pure_product Pure Product is_solid->pure_product No (Liquid) oiling_out Product Oils Out? recrystallize->oiling_out oiling_out->pure_product No adjust_solvent Adjust Solvent/ Cooling Rate oiling_out->adjust_solvent Yes adjust_solvent->recrystallize repurify Repurify by Chromatography adjust_solvent->repurify Persistent Issue repurify->column_chromatography

Caption: A decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of 3-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 3-Bromo-2-fluoro-5-methylpyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the Sandmeyer reaction, a common synthetic route.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete diazotization of the starting material (3-Amino-2-fluoro-5-methylpyridine). The diazonium salt is a crucial intermediate.- Ensure adequate acidity: Use a sufficient excess of a strong acid like hydrobromic acid (HBr) to ensure the complete protonation of the amino group. - Verify nitrite quality: Use a fresh, high-purity source of sodium nitrite. - Test for excess nitrous acid: After the addition of sodium nitrite is complete, test the reaction mixture with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, suggesting the complete consumption of the starting amine.
Decomposition of the diazonium salt. Diazonium salts are often unstable at elevated temperatures.- Maintain low temperatures: Strictly maintain the reaction temperature between 0-5°C during the diazotization step. Use an ice-salt bath for efficient cooling. - Use the diazonium salt immediately: Proceed to the next step (addition to the copper(I) bromide solution) without delay after the diazonium salt is formed.
Ineffective copper(I) bromide catalyst. The quality and activity of the CuBr are critical for the Sandmeyer reaction.- Use freshly prepared or high-purity CuBr: Copper(I) salts can oxidize over time. Using a freshly prepared or high-purity commercial source is recommended. - Ensure complete dissolution of CuBr: Make sure the CuBr is fully dissolved in the HBr solution before adding the diazonium salt.
Formation of Side Products (e.g., 2-Fluoro-5-methyl-3-hydroxypyridine) Reaction of the diazonium salt with water. Water can act as a nucleophile, leading to the formation of a phenol-like byproduct.- Minimize water content: While the reaction is typically run in an aqueous medium, avoid introducing unnecessary additional water. - Control the addition rate: Add the diazonium salt solution to the CuBr solution at a controlled rate to minimize its accumulation and subsequent reaction with water.
Inconsistent Reaction Yields Variability in reaction conditions. Minor deviations in temperature, reaction time, or reagent quality can significantly impact the outcome.- Standardize the protocol: Carefully control all reaction parameters, including temperature, stirring speed, and addition rates. - Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.
Difficulty in Product Isolation and Purification Formation of impurities or emulsions during workup. - Optimize the extraction process: Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. If emulsions form, adding a small amount of brine may help to break them. - Purify using column chromatography: If the crude product is impure, purification by silica gel column chromatography is often effective. A solvent system of hexane and ethyl acetate is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the synthesis of this compound?

A common and reliable method is the Sandmeyer reaction, which involves the diazotization of 3-Amino-2-fluoro-5-methylpyridine followed by a copper(I) bromide-mediated bromination. This method is generally effective for the introduction of a bromine atom onto an aromatic ring.

Q2: How critical is the temperature control during the diazotization step?

Temperature control is extremely critical. The diazotization of the amino group to form the diazonium salt must be carried out at low temperatures, typically between 0-5°C. Above this temperature range, the diazonium salt can readily decompose, leading to a significant decrease in yield and the formation of unwanted byproducts.

Q3: My Sandmeyer reaction is not working. What are the first things I should check?

If your Sandmeyer reaction is failing, first verify the quality and quantity of your reagents, especially the sodium nitrite and copper(I) bromide. Ensure that you are maintaining the reaction temperature below 5°C during the diazotization. Also, confirm that your starting material, 3-Amino-2-fluoro-5-methylpyridine, is pure.

Q4: Can I use copper(II) bromide instead of copper(I) bromide for the Sandmeyer reaction?

While some modifications of the Sandmeyer reaction exist, the classic and most reliable version for bromination uses copper(I) bromide (CuBr) as the catalyst. Copper(I) is essential for the single-electron transfer mechanism that initiates the radical substitution.

Q5: What are the potential side reactions in the synthesis of this compound via the Sandmeyer reaction?

The most common side reaction is the formation of 2-fluoro-5-methyl-3-hydroxypyridine, where the diazonium group is replaced by a hydroxyl group from the water in the reaction mixture. Other potential side products can arise from incomplete reactions or the formation of azo compounds.

Q6: How can I purify the final product, this compound?

After the reaction is complete, the crude product is typically extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. For higher purity, the product can be purified by vacuum distillation or silica gel column chromatography.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure based on established methods for similar transformations.

Materials and Reagents:

  • 3-Amino-2-fluoro-5-methylpyridine

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • Diazotization of 3-Amino-2-fluoro-5-methylpyridine:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-Amino-2-fluoro-5-methylpyridine (1.0 eq).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (3.0 eq) while maintaining the temperature below 10 °C.

    • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in deionized water.

    • Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0 °C and 5 °C.

    • Stir the resulting mixture for an additional 30 minutes at 0-

Technical Support Center: Reactions of 3-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-fluoro-5-methylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

I. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, reactions with halogenated pyridines like this compound can present specific challenges.

FAQs & Troubleshooting

Q1: My Suzuki-Miyaura reaction is giving a low yield of the desired coupled product. What are the potential causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings of this compound can stem from several factors. The primary culprits are often catalyst deactivation, inefficient transmetalation, or degradation of the boronic acid reagent. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: For electron-deficient pyridines, catalyst systems with electron-rich and bulky phosphine ligands are often more effective. Consider using catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as SPhos or XPhos.[1]

  • Base Selection: The choice of base is critical. While stronger bases can facilitate the reaction, they may also promote side reactions. Potassium phosphate (K₃PO₄) is often a good choice for these types of couplings. Ensure the base is anhydrous and finely powdered.

  • Solvent System: Aprotic polar solvents are generally preferred. A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[2]

  • Inert Atmosphere: It is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can lead to the oxidative degradation of the phosphine ligand and the homocoupling of the boronic acid.[2]

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or when the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient.[2]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas or by using freeze-pump-thaw cycles.

  • Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this issue.

  • Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.

Q3: My mass spectrometry analysis shows a peak corresponding to 2-fluoro-5-methylpyridine. What is this byproduct and how is it formed?

A3: This byproduct is the result of dehalogenation (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom. This can occur if the catalytic cycle is interrupted after the oxidative addition of this compound to the palladium catalyst. Instead of undergoing transmetalation, the intermediate can react with a hydrogen source in the reaction mixture.

Troubleshooting Dehalogenation:

  • Optimize Reaction Conditions: Ensure that the transmetalation step is efficient by using an appropriate base and ensuring the quality of the boronic acid.

  • Hydrogen Sources: Minimize potential sources of hydrogen in the reaction. While water is often part of the solvent system, using rigorously anhydrous conditions with an appropriate base might be necessary in some cases.

Q4: I am concerned about the stability of my boronic acid. Can it decompose under the reaction conditions?

A4: Yes, boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This side reaction is often promoted by aqueous basic conditions.

Preventing Protodeboronation:

  • Use Boronic Esters: Consider using a more stable derivative of the boronic acid, such as a pinacol ester. These are generally more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.

  • Anhydrous Conditions: If protodeboronation is a significant issue, employing strictly anhydrous conditions may be beneficial.

Data Presentation: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[1]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and anhydrous potassium phosphate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add anhydrous, degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Suzuki-Miyaura Coupling Pathways

Suzuki_Coupling cluster_reactants Reactants cluster_cycle Desired Catalytic Cycle cluster_side_products Side Products This compound This compound Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Homocoupling Product Homocoupling Product Arylboronic Acid->Homocoupling Product O2, Pd(II) Protodeboronation Product Protodeboronation Product Arylboronic Acid->Protodeboronation Product H2O, Base Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Br Oxidative Addition->Transmetalation Ar'-B(OH)2 Debromination Product Debromination Product Oxidative Addition->Debromination Product H-source Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Desired Product Desired Product Reductive Elimination->Desired Product

Caption: Suzuki-Miyaura coupling pathways for this compound.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. When using this compound, the presence of two different halogen atoms raises questions of selectivity and potential side reactions.

FAQs & Troubleshooting

Q1: I am attempting a Buchwald-Hartwig amination on this compound. Which halogen is more likely to react?

A1: In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond is crucial. The general trend for reactivity is C-I > C-Br > C-Cl > C-F. Therefore, the C-Br bond is significantly more reactive than the C-F bond under these conditions, and you should expect selective amination at the 3-position.

Q2: My Buchwald-Hartwig amination is giving a low yield. What are the common issues?

A2: Similar to Suzuki-Miyaura coupling, low yields can be due to catalyst deactivation, improper choice of ligand or base, and non-inert reaction conditions. For heteroaryl halides, the choice of ligand is particularly important.

Troubleshooting Steps:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or XPhos, which are known to be effective for the amination of heteroaryl halides.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, so maintaining a strictly inert atmosphere is critical.

Q3: Can a competing nucleophilic aromatic substitution (SNAr) occur?

A3: Yes, a competing SNAr reaction is a possibility, especially with the highly activated 2-fluoro position. In SNAr, the reactivity of halogens is the reverse of that in palladium-catalyzed couplings (F > Cl > Br > I). Therefore, a strong nucleophile could potentially displace the fluoride at the 2-position, especially at higher temperatures.

Minimizing SNAr:

  • Milder Conditions: Use the mildest possible reaction conditions (lower temperature, less harsh base) that still allow for the Buchwald-Hartwig reaction to proceed.

  • Catalyst and Ligand: A highly active palladium catalyst system will favor the desired C-N coupling at the C-Br position at lower temperatures, outcompeting the SNAr pathway.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and morpholine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualization: Competing Reaction Pathways

Buchwald_vs_SNAr cluster_buchwald Buchwald-Hartwig Amination (at C-Br) cluster_snar SNAr (at C-F) This compound This compound Pd(0)/Ligand, Base Pd(0)/Ligand, Base This compound->Pd(0)/Ligand, Base Heat, Strong Nucleophile Heat, Strong Nucleophile This compound->Heat, Strong Nucleophile Amine (HNR2) Amine (HNR2) Amine (HNR2)->Pd(0)/Ligand, Base Amine (HNR2)->Heat, Strong Nucleophile Buchwald-Hartwig Product Buchwald-Hartwig Product Pd(0)/Ligand, Base->Buchwald-Hartwig Product SNAr Product SNAr Product Heat, Strong Nucleophile->SNAr Product

Caption: Competing pathways in the amination of this compound.

III. Organometallic Reactions (Lithiation and Grignard Reagent Formation)

The generation of organometallic reagents from this compound can be a powerful strategy for further functionalization. However, these reactions are often accompanied by side reactions.

FAQs & Troubleshooting

Q1: I am trying to perform a lithium-halogen exchange on this compound using n-butyllithium, but I am getting a complex mixture of products. What could be the issue?

A1: Reactions with organolithium reagents can be complex. Several side reactions are possible:

  • Competing Deprotonation: The methyl group on the pyridine ring is acidic and can be deprotonated by a strong base like n-butyllithium.

  • Addition to the Pyridine Ring: Organolithium reagents can act as nucleophiles and add to the electron-deficient pyridine ring.

  • Reaction with Fluorine: While less common, very strong organolithium reagents can potentially interact with the C-F bond.

Troubleshooting Lithiation:

  • Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to minimize side reactions.

  • Choice of Organolithium Reagent: Consider using a less nucleophilic and more sterically hindered base like lithium diisopropylamide (LDA) if deprotonation of the methyl group is the desired outcome. For halogen-metal exchange, t-butyllithium at low temperatures is often effective.

  • Reaction Time: Keep the reaction time short and quench the reaction with the desired electrophile as soon as the organolithium species is formed.

Q2: I am having trouble forming the Grignard reagent from this compound. What are the common problems?

A2: Grignard reagent formation can be notoriously difficult to initiate. The primary issues are often:

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.

  • Presence of Water: Grignard reagents are extremely sensitive to moisture. All glassware and solvents must be rigorously dry.

Troubleshooting Grignard Formation:

  • Magnesium Activation: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.

  • Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents (typically THF or diethyl ether).

  • Initiation: A small amount of pre-formed Grignard reagent or gentle heating can help to initiate the reaction.

Q3: My Grignard reaction is producing a high molecular weight byproduct. What is it?

A3: This is likely the product of Wurtz coupling, where the newly formed Grignard reagent reacts with another molecule of the starting halide.

Minimizing Wurtz Coupling:

  • Slow Addition: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide.

  • Temperature Control: Avoid excessive heating, as higher temperatures can promote the coupling side reaction.

Experimental Protocol: Grignard Reagent Formation and Reaction with an Electrophile (e.g., DMF)

This protocol is a general guideline and requires strict anhydrous and inert conditions.

Materials:

  • Magnesium turnings (1.5 equiv)

  • Iodine (a small crystal)

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (1.2 equiv)

  • Nitrogen or Argon gas

Procedure:

  • Place the magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Heat the flask gently with a heat gun under a stream of inert gas until the purple color of the iodine disappears. Allow the flask to cool.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Dissolve the this compound in anhydrous THF in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium suspension to initiate the reaction (initiation is often indicated by bubbling and a slight increase in temperature).

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Cool the Grignard reagent solution in an ice bath and add the electrophile (e.g., DMF) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Visualization: Troubleshooting Grignard Reaction Failure

Grignard_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Grignard Reaction Fails to Initiate Grignard Reaction Fails to Initiate Inactive Mg Surface (MgO layer) Inactive Mg Surface (MgO layer) Grignard Reaction Fails to Initiate->Inactive Mg Surface (MgO layer) Wet Glassware/Solvent Wet Glassware/Solvent Grignard Reaction Fails to Initiate->Wet Glassware/Solvent Low Reactivity of Halide Low Reactivity of Halide Grignard Reaction Fails to Initiate->Low Reactivity of Halide Activate Mg (Iodine, 1,2-dibromoethane) Activate Mg (Iodine, 1,2-dibromoethane) Inactive Mg Surface (MgO layer)->Activate Mg (Iodine, 1,2-dibromoethane) Flame-dry glassware, use anhydrous solvent Flame-dry glassware, use anhydrous solvent Wet Glassware/Solvent->Flame-dry glassware, use anhydrous solvent Gentle heating to initiate Gentle heating to initiate Low Reactivity of Halide->Gentle heating to initiate Successful Initiation Successful Initiation Activate Mg (Iodine, 1,2-dibromoethane)->Successful Initiation Flame-dry glassware, use anhydrous solvent->Successful Initiation Gentle heating to initiate->Successful Initiation

Caption: Troubleshooting workflow for Grignard reaction initiation.

References

Technical Support Center: 3-Bromo-2-fluoro-5-methylpyridine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving 3-Bromo-2-fluoro-5-methylpyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

TLC Monitoring

Q1: What is a good starting solvent system for monitoring my this compound reaction on a silica gel TLC plate?

A good starting point for a moderately polar compound like this compound is a mixture of a non-polar and a moderately polar solvent. We recommend starting with a solvent system of 3:1 Hexanes:Ethyl Acetate . You can then adjust the ratio based on the observed retention factor (Rf) of your starting material. The goal is to have the starting material's Rf around 0.3-0.4 to allow for clear separation from both more polar products and less polar byproducts.[1]

Q2: My spots are streaking on the TLC plate. What can I do to fix this?

Streaking on a TLC plate can be caused by several factors.[2][3] Here are some common causes and solutions:

  • Sample Overload: You may be spotting too much of your reaction mixture. Try diluting your sample before spotting it on the plate.[4]

  • Acidic or Basic Nature of Compounds: Pyridine derivatives can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a modifier to your eluent can help. For basic compounds like pyridines, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can improve spot shape.[4]

  • High Polarity: If your compound is very polar, it may streak. Using a more polar solvent system or a different stationary phase like alumina or reverse-phase TLC plates can be beneficial.[4][5]

  • Insoluble Material: Ensure that your sample is fully dissolved in the spotting solvent. Any solid material will streak up the plate.

Q3: I can't see any spots on my TLC plate under the UV lamp. What should I do?

If your compounds are not UV-active, you will need to use a chemical stain to visualize the spots.[4] Here are some common stains that are useful for general organic compounds:

  • Potassium Permanganate (KMnO₄) stain: This stain is good for compounds that can be oxidized, such as alcohols, alkenes, and some nitrogen-containing compounds.

  • PMA (Phosphomolybdic Acid) stain: A general-purpose stain that visualizes a wide range of organic compounds as dark blue or green spots upon heating.

  • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.

It's also possible your sample is too dilute. Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample on the plate.[2][4]

LC-MS Monitoring

Q4: What are the recommended starting conditions for LC-MS analysis of this compound?

For polar aromatic compounds like this compound, a reversed-phase LC-MS method is a good starting point. Due to the polar nature of pyridines, which can lead to poor retention on standard C18 columns, a mixed-mode column or the use of an ion-pairing agent might be necessary for optimal separation.[6][7]

Recommended Starting LC-MS Conditions:

ParameterRecommendation
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Range 100-500 m/z

Q5: I am not seeing the expected molecular ion peak for this compound in my LC-MS data. What could be the reason?

Several factors could contribute to not observing the expected molecular ion:

  • Ionization Efficiency: While ESI is a soft ionization technique, some compounds do not ionize well. Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative for less polar or more volatile compounds.[8]

  • In-source Fragmentation: The molecule might be fragmenting in the ion source. Try reducing the source temperature or fragmentor voltage.[9]

  • Adduct Formation: Instead of the protonated molecule [M+H]⁺, you might be observing adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if there are salts present in your sample or mobile phase.

  • Incorrect Polarity Mode: Ensure you are running in the correct polarity mode. While pyridines generally ionize well in positive mode, trying negative mode is also a good troubleshooting step.

Q6: What are the expected mass-to-charge ratios (m/z) for this compound in LC-MS?

The monoisotopic mass of this compound (C₆H₅BrFN) is approximately 188.9589 Da. Due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio), you should look for a characteristic doublet for all bromine-containing ions, with the peaks separated by approximately 2 m/z units and having nearly equal intensity.

Expected Ions in Positive ESI-MS:

IonApproximate m/z (for ⁷⁹Br)Approximate m/z (for ⁸¹Br)
[M+H]⁺189.9662191.9642
[M+Na]⁺211.9482213.9461
[M+K]⁺227.9221229.9201
[M+NH₄]⁺206.9928208.9907

Troubleshooting Guides

TLC Troubleshooting

start Problem with TLC Analysis streaking Spots are Streaking start->streaking no_spots No Spots Visible start->no_spots bad_separation Poor Separation (Rf too high/low) start->bad_separation overload overload streaking->overload Is sample concentrated? uv_active uv_active no_spots->uv_active Is your compound UV-active? adjust_polarity adjust_polarity bad_separation->adjust_polarity Change eluent polarity dilute_sample Dilute sample and re-spot overload->dilute_sample Yes acidic_basic Is your compound acidic/basic? overload->acidic_basic No add_modifier Add triethylamine (for bases) or acetic acid (for acids) to eluent acidic_basic->add_modifier Yes use_stain Use a chemical stain (KMnO4, PMA, Iodine) uv_active->use_stain No too_dilute Is your sample too dilute? uv_active->too_dilute Yes concentrate_spot Concentrate by spotting multiple times too_dilute->concentrate_spot Yes increase_polarity increase_polarity adjust_polarity->increase_polarity Rf too low (spots at baseline) decrease_polarity decrease_polarity adjust_polarity->decrease_polarity Rf too high (spots at solvent front) increase_polar_solvent increase_polar_solvent increase_polarity->increase_polar_solvent Increase proportion of polar solvent decrease_polar_solvent decrease_polar_solvent decrease_polarity->decrease_polar_solvent Decrease proportion of polar solvent cluster_reaction Chemical Reaction cluster_monitoring Reaction Monitoring cluster_tlc_analysis TLC Analysis Workflow cluster_lcms_analysis LC-MS Analysis Workflow reaction This compound + Reagents take_aliquot Take Aliquot from Reaction reaction->take_aliquot tlc TLC Analysis take_aliquot->tlc lcms LC-MS Analysis take_aliquot->lcms spot_plate Spot Plate (SM, Co-spot, Rxn) tlc->spot_plate dilute_sample Dilute Sample lcms->dilute_sample develop_plate Develop Plate spot_plate->develop_plate visualize Visualize (UV/Stain) develop_plate->visualize analyze_rf Analyze Rf Values visualize->analyze_rf is_complete is_complete analyze_rf->is_complete Reaction Complete? inject_sample Inject into LC-MS dilute_sample->inject_sample acquire_data Acquire Data (Full Scan/SIM) inject_sample->acquire_data analyze_data Analyze Chromatogram and Mass Spectra acquire_data->analyze_data analyze_data->is_complete workup workup is_complete->workup Yes continue_reaction continue_reaction is_complete->continue_reaction No continue_reaction->reaction

References

Technical Support Center: Experiments with 3-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-fluoro-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: this compound has two primary reactive sites for cross-coupling and nucleophilic substitution reactions. The bromine atom at the 3-position is susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The fluorine atom at the 2-position, activated by the pyridine nitrogen, is the primary site for nucleophilic aromatic substitution (SNAr).

Q2: What are the typical storage conditions for this compound?

A2: It is recommended to store this compound in an inert atmosphere at room temperature.[1]

Q3: What are the main safety precautions to consider when working with this compound?

A3: this compound is an irritant. It is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[2] In case of contact, wash the affected area thoroughly with soap and water.[1]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the workup of reactions involving this compound.

Suzuki-Miyaura Coupling: Workup Issues

Problem: Low or No Product Yield After Workup

Potential Cause Troubleshooting Suggestion
Incomplete Reaction Before workup, confirm reaction completion using TLC or LC-MS. If starting material remains, consider extending the reaction time or gently increasing the temperature.
Catalyst Inhibition The pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[1][3] During workup, this can manifest as a complex mixture. Consider filtering the crude reaction mixture through a pad of Celite® before aqueous workup to remove some of the palladium residues.
Protodeboronation of Boronic Acid This side reaction consumes the boronic acid and reduces yield.[1] Ensure anhydrous conditions during the reaction setup. During workup, if you suspect significant amounts of the deborylated byproduct, purification by column chromatography will be necessary.
Product Loss During Extraction The polarity of the coupled product may lead to its partial solubility in the aqueous layer. Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate to ensure complete recovery.

Problem: Difficulty in Removing Palladium Residues

Potential Cause Troubleshooting Suggestion
Residual Palladium Catalyst Palladium residues can make the organic layer dark and complicate purification. Filter the reaction mixture through a pad of Celite® before the aqueous quench.[4] Washing the combined organic layers with a saturated aqueous solution of ammonium chloride can also help remove residual palladium.
Phosphine Ligand Oxidation Products Oxidized phosphine ligands can be difficult to separate from the desired product. Consider using a minimal amount of ligand during the reaction. During purification, a carefully chosen solvent system for column chromatography is essential.
Buchwald-Hartwig Amination: Workup Issues

Problem: Emulsion Formation During Aqueous Workup

Potential Cause Troubleshooting Suggestion
Presence of Base and Ligands Strong bases like sodium tert-butoxide and bulky phosphine ligands can act as surfactants, leading to emulsions. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite®.

Problem: Product is a Salt and Remains in the Aqueous Layer

Potential Cause Troubleshooting Suggestion
Protonation of the Aminated Product The product, an aminopyridine derivative, can be protonated by an acidic quench, rendering it water-soluble. Carefully basify the aqueous layer with a base like sodium bicarbonate or dilute sodium hydroxide to a pH > 8 before extraction. Monitor the pH with litmus paper or a pH meter.
Nucleophilic Aromatic Substitution (SNAr): Workup Issues

Problem: Unreacted Starting Material and Low Yield

Potential Cause Troubleshooting Suggestion
Insufficient Reaction Temperature or Time SNAr reactions on pyridines can sometimes be sluggish. Ensure the reaction has gone to completion by TLC or LC-MS before initiating workup.
Hydrolysis of the Product If water is present and the conditions are harsh, the desired product might undergo hydrolysis. Use anhydrous solvents and perform the reaction under an inert atmosphere.

Problem: Presence of a Dark, Tarry Residue After Solvent Removal

Potential Cause Troubleshooting Suggestion
Side Reactions and Decomposition High reaction temperatures can lead to the formation of colored byproducts. After the aqueous workup, consider treating the organic layer with activated carbon to remove some of the colored impurities before concentrating the solution. Subsequent purification by column chromatography is usually necessary.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

A representative protocol for the Suzuki-Miyaura coupling of a substituted bromopyridine is as follows:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction: Heat the mixture at 90 °C for 18 hours or until completion as monitored by TLC or LC-MS.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.[3]

    • Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.[3]

    • Combine the organic extracts and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Buchwald-Hartwig Amination Protocol

A general procedure for the Buchwald-Hartwig amination is as follows:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vial.[4]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene.[4]

  • Reaction: Seal the vial and heat the mixture at 80-110 °C, monitoring the reaction by TLC or LC-MS.[4]

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.[4]

    • Wash the filtrate with water and then brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[4]

General Nucleophilic Aromatic Substitution (SNAr) Protocol

A typical protocol for an SNAr reaction is as follows:

  • Reaction Setup: To a stirred solution of this compound (1.0 equiv.) in a polar aprotic solvent like DMSO, add the nucleophile (e.g., an amine or alcohol, 1.2 equiv.) and a base such as potassium carbonate (2.0 equiv.).[5]

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor for completion by TLC or LC-MS.[5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water.[5]

    • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[5]

    • Combine the organic layers and wash with brine.[5]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5] Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Substituted Bromopyridines.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[3]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[3]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[3]

Visualizations

Suzuki_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Palladium Catalyst and Solvent A->B C Heat Reaction Mixture B->C D Cool to Room Temperature C->D Reaction Complete E Aqueous Quench (Water) D->E F Liquid-Liquid Extraction (e.g., Ethyl Acetate) E->F G Wash with Brine F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Filter and Concentrate H->I J Column Chromatography I->J K Pure Product J->K

General workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic Start Low Product Yield After Workup Incomplete Incomplete Reaction? Start->Incomplete Catalyst Catalyst Inhibition? Start->Catalyst SideReaction Side Reactions Occurred? Start->SideReaction Extraction Product Lost During Extraction? Start->Extraction Action_Time Extend Reaction Time/ Increase Temperature Incomplete->Action_Time Yes Action_Filter Filter Through Celite® Before Workup Catalyst->Action_Filter Yes Action_Purify Purify by Column Chromatography SideReaction->Action_Purify Yes Action_Extract Perform Multiple Extractions Extraction->Action_Extract Yes

Troubleshooting logic for low yield in cross-coupling reactions.

References

catalyst and ligand selection for 3-Bromo-2-fluoro-5-methylpyridine cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Bromo-2-fluoro-5-methylpyridine in cross-coupling reactions. The information is tailored for scientists and professionals in drug development and related fields.

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound in a question-and-answer format.

Question 1: Why is my cross-coupling reaction resulting in low or no yield?

Answer:

Low yields with this compound are frequently due to a combination of factors related to the substrate's electronic properties and the reaction conditions. The electron-deficient nature of the pyridine ring, exacerbated by the fluorine atom, can impact catalyst activity.[1][2] Key areas to investigate include:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[2][3]

  • Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective for this electron-deficient substrate.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction.[1][4]

  • Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the initial oxidative addition of this compound to the Pd(0) center can be a challenging step.[2]

  • Poor Reagent Quality: The presence of water or oxygen can lead to catalyst deactivation and undesirable side reactions. Ensure all solvents and reagents are anhydrous and that the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1]

Question 2: I am observing significant amounts of homocoupling byproducts. How can this be minimized?

Answer:

Homocoupling, particularly of boronic acids in Suzuki reactions, is a common side reaction. This is often triggered by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), leading to a different reaction pathway.[1] To minimize homocoupling:

  • Strict Exclusion of Oxygen: This is the most critical factor. Ensure your glassware is thoroughly dried and degas all solvents and reagents. Maintaining a positive pressure of an inert gas throughout the reaction is essential.[1]

  • Use of a Pre-formed Pd(0) Catalyst: While in-situ reduction of Pd(II) precatalysts is common, using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.

  • Optimize Reagent Stoichiometry: While a slight excess of the coupling partner (e.g., 1.1-1.5 equivalents of boronic acid) is standard, a large excess can promote homocoupling.[1]

Question 3: My starting material is being consumed, but I am isolating a significant amount of a dehalogenated byproduct (2-fluoro-5-methylpyridine). What is causing this?

Answer:

Dehalogenation is a side reaction where the bromine atom is replaced by a hydrogen atom. This can occur if the catalytic cycle is interrupted after the oxidative addition step. Potential causes include:

  • Slow Transmetalation: If the transfer of the organic group from your coupling partner (e.g., boronic acid or amine) to the palladium center is slow, the intermediate palladium complex may undergo other reactions, including protonolysis.

  • Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for the dehalogenation process.[1]

  • Inadequate Base: The base plays a crucial role in the transmetalation step. An inappropriate choice of base, or a base of poor quality, can slow down this step and favor dehalogenation.[1]

Question 4: How do the fluorine and methyl substituents on the pyridine ring influence the reaction?

Answer:

The substituents on the this compound ring have a significant electronic and steric impact on the cross-coupling reaction:

  • 2-Fluoro Group: The electron-withdrawing nature of the fluorine atom makes the pyridine ring more electron-deficient. This can make the C-Br bond more susceptible to oxidative addition but can also increase the potential for catalyst inhibition by the pyridine nitrogen.

  • 5-Methyl Group: The electron-donating methyl group can have a modest electronic effect, slightly counteracting the electron-withdrawing effects of the pyridine nitrogen and the fluorine atom. Its steric presence is minimal in this position.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for this compound?

A1: The most commonly employed and effective cross-coupling reactions for this substrate include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or their esters.[5]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.[5][6]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[5][7]

Q2: What are the recommended starting catalysts and ligands for a Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura couplings of this compound, a combination of a palladium precursor and a bulky, electron-rich phosphine ligand is generally recommended.[5] Good starting points include:

  • Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) sources like Pd(PPh₃)₄.[5]

  • Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and P(t-Bu)₃ are often essential to facilitate both the oxidative addition and reductive elimination steps.[5]

Q3: What are the key considerations for selecting a base in these cross-coupling reactions?

A3: The choice of base is critical and depends on the specific coupling reaction.

  • For Suzuki Coupling: Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[8] The choice can influence the rate of transmetalation and minimize side reactions like protodeboronation.[1]

  • For Buchwald-Hartwig Amination: Strong bases such as NaOt-Bu or LHMDS are often required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9]

  • For Sonogashira Coupling: An amine base, such as Et₃N or DIPEA, is typically used, which also often serves as the solvent or co-solvent.[10]

Q4: Can you provide a general protocol for a Suzuki-Miyaura coupling of this compound?

A4: Yes, a general starting protocol is provided below. Note that optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for a specific coupling partner.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound

ParameterRecommended ConditionNotes
Palladium Precatalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)In-situ generation of Pd(0) is common.
Ligand SPhos (4 mol%) or XPhos (4 mol%)Bulky, electron-rich ligands are crucial.[1]
Base K₃PO₄ (2-3 equivalents)Must be anhydrous and finely ground.[1]
Solvent 1,4-Dioxane/H₂O (4:1) or TolueneSolvents must be thoroughly degassed.[1]
Temperature 80-110 °COptimization is often required.
Atmosphere Inert (Argon or Nitrogen)Strict exclusion of oxygen is critical.[1]

Table 2: Troubleshooting Common Issues in Cross-Coupling Reactions

IssuePotential CauseRecommended Solution
Low or No Yield Catalyst deactivationUse bulky, electron-rich ligands (e.g., SPhos, XPhos).[1]
Incomplete reactionIncrease reaction temperature or time.
Poor reagent qualityUse anhydrous solvents and fresh reagents.[1]
Homocoupling Presence of oxygenThoroughly degas all solvents and maintain an inert atmosphere.[1]
Inefficient Pd(II) reductionUse a pre-formed Pd(0) catalyst.
Dehalogenation Slow transmetalationOptimize the base and ligand.
Protic impuritiesEnsure anhydrous conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.5 equiv.).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 90 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol% Pd), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).[10]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[10]

  • Solvent Addition: Add anhydrous toluene via syringe.[10]

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress.[11]

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.[11]

  • Purification: Purify the residue by column chromatography.

Visualizations

Catalytic Cycle for Cross-Coupling General Catalytic Cycle for Cross-Coupling Reactions Pd0 Pd(0)L_n OA_complex R-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (R-X) TM_complex R-Pd(II)(R')L_n OA_complex->TM_complex Transmetalation (R'-M) TM_complex->Pd0 Reductive Elimination product R-R' TM_complex->product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow Troubleshooting Workflow for Poor Reaction Outcome start Poor Yield or No Reaction check_reagents Check Reagent Quality (Anhydrous, Pure?) start->check_reagents check_atmosphere Inert Atmosphere? (Degassed Solvents?) check_reagents->check_atmosphere optimize_conditions Optimize Conditions (Temp, Time) check_atmosphere->optimize_conditions screen_ligands Screen Ligands (Bulky, Electron-Rich) optimize_conditions->screen_ligands screen_bases Screen Bases (Strength, Solubility) screen_ligands->screen_bases success Improved Yield screen_bases->success

Caption: A logical workflow to diagnose and solve common issues in cross-coupling reactions.

Catalyst Ligand Selection Catalyst and Ligand Selection Guide substrate This compound suzuki Suzuki Coupling (Boronic Acids/Esters) substrate->suzuki buchwald Buchwald-Hartwig (Amines) substrate->buchwald sonogashira Sonogashira (Alkynes) substrate->sonogashira suzuki_cat Pd(OAc)₂ / SPhos PdCl₂(dppf) Pd(PPh₃)₄ suzuki->suzuki_cat buchwald_cat Pd₂(dba)₃ / BINAP Pd(OAc)₂ / RuPhos buchwald->buchwald_cat sonogashira_cat Pd(PPh₃)₂Cl₂ / CuI sonogashira->sonogashira_cat

Caption: A decision tree for selecting initial catalyst and ligand systems for different cross-coupling reactions.

References

Technical Support Center: 3-Bromo-2-fluoro-5-methylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for coupling reactions involving 3-bromo-2-fluoro-5-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for a coupling reaction with this compound?

A1: The choice of solvent is crucial and can significantly impact reaction rate, yield, and selectivity.[1] Key factors include:

  • Solubility: The solvent must dissolve the substrate, reagents, catalyst, and any intermediates.[1]

  • Polarity: Solvent polarity can influence the stability of catalytic species and transition states. For instance, polar aprotic solvents like DMF or dioxane are common choices.[1] Nonpolar solvents such as toluene may also be effective, particularly with bulky phosphine ligands.[2]

  • Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. Many cross-coupling reactions require heating to proceed at an optimal rate.[1]

  • Coordinating Ability: Some solvents can coordinate to the palladium catalyst, which can either be beneficial or detrimental to the catalytic cycle.[1] For example, DMF can act as a ligand.[1]

  • Inertness: The solvent should be inert under the reaction conditions and not participate in side reactions.

Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling. How can solvent choice address this?

A2: Low conversion is a common issue often linked to suboptimal solvent conditions.[2] For Suzuki couplings of halopyridines, a biphasic system of an organic solvent and water is frequently optimal.[2][3] The aqueous phase helps to dissolve inorganic bases like K₃PO₄ or K₂CO₃, which is crucial for the transmetalation step.[2]

  • Recommended Starting Point: A mixture of 1,4-dioxane and water (typically 4:1 v/v) is a robust choice.[3][4]

  • Alternative Solvents: Toluene/water or THF/water mixtures can also be effective.[2][3]

  • Anhydrous vs. Aqueous: While anhydrous conditions are sometimes preferred to prevent protodeboronation of the boronic acid, a small amount of water is often necessary to solubilize the base and facilitate the catalytic cycle.[5][6]

Q3: My Buchwald-Hartwig amination is sluggish. What solvent adjustments can I make?

A3: Sluggish Buchwald-Hartwig reactions can often be improved by solvent optimization.

  • Common Solvents: Toluene, 1,4-dioxane, and THF are frequently used.[7][8]

  • Base Solubility: Ensure your chosen base (e.g., NaOt-Bu, Cs₂CO₃) has sufficient solubility in the solvent. For less soluble bases, a more polar solvent might be beneficial.[8]

  • Temperature: Increasing the reaction temperature can improve the rate, so a solvent with a higher boiling point like toluene or xylene might be necessary.[7] However, be mindful of potential catalyst decomposition at excessive temperatures.[9]

Q4: Are there general recommendations for solvents in Sonogashira and Heck couplings with this substrate?

A4: Yes, there are common starting points for these reactions:

  • Sonogashira Coupling: A variety of solvents can be used, and the optimal choice can depend on the specific substrates and catalyst system. Non-polar solvents like toluene have been found to be effective in some cases.[10] Amine solvents, such as triethylamine, can sometimes serve as both the base and the solvent.[1]

  • Heck Reaction: Polar aprotic solvents like DMF and DMA are classic choices for Heck reactions as they can help stabilize the cationic intermediates in the catalytic cycle.[1][11] Acetonitrile is another viable option.[11]

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps & Rationale
Poor Reagent/Catalyst Solubility 1. Switch Solvent: If reagents are not fully dissolved, select a solvent with different polarity or consider a solvent mixture. For Suzuki reactions, a common starting point is a 4:1 mixture of 1,4-dioxane/water.[2][3] 2. Increase Temperature: Gently warming the mixture can improve solubility, but avoid temperatures that could degrade the catalyst or reagents.
Catalyst Deactivation 1. Ensure Anhydrous & Degassed Solvents: Oxygen can oxidize the active Pd(0) catalyst.[5] Solvents should be thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[2][5] Use anhydrous solvents to prevent unwanted side reactions.[12] 2. Solvent Purity: Use high-purity, reaction-grade solvents to avoid impurities that could poison the catalyst.
Suboptimal Solvent Polarity 1. Screen Solvents: Perform small-scale screening with a range of solvents (e.g., 1,4-dioxane, toluene, DMF, THF) to identify the optimal medium for your specific reaction.[13] 2. Consider Biphasic Systems: For Suzuki reactions, a water/organic solvent mixture is often beneficial for dissolving the inorganic base.[2][3]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps & Rationale
Protodeboronation (Suzuki) 1. Use Anhydrous Solvents (with caution): While some water is often needed, excess water can lead to the cleavage of the C-B bond in the boronic acid.[5][12] 2. Use Boronic Esters: Pinacol esters are generally more stable towards hydrolysis than their corresponding boronic acids.[12]
Homocoupling of Boronic Acid (Suzuki) 1. Strict Exclusion of Oxygen: Oxygen can promote the homocoupling of boronic acids.[5] Ensure the reaction is set up and maintained under a strict inert atmosphere. 2. Optimize Base/Solvent System: The choice of base and solvent can influence the rate of homocoupling.
Dehalogenation 1. Avoid Hydride Sources: Some solvents, particularly certain alcohols, can act as hydride donors and lead to the reduction of the starting material.[12] 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize the occurrence of this side reaction.[12]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol is a general starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the vessel under the inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[14]

Visualizations

Solvent_Selection_Workflow start Start: Select Coupling Reaction Type suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald sonogashira Sonogashira start->sonogashira heck Heck start->heck solvent_choice Initial Solvent System suzuki->solvent_choice buchwald->solvent_choice sonogashira->solvent_choice heck->solvent_choice dioxane_water 1,4-Dioxane / H2O (4:1) solvent_choice->dioxane_water toluene_water Toluene / H2O solvent_choice->toluene_water toluene Toluene solvent_choice->toluene solvent_choice->toluene dioxane 1,4-Dioxane solvent_choice->dioxane dmf DMF solvent_choice->dmf solvent_choice->dmf run_reaction Run Reaction & Monitor Progress dioxane_water->run_reaction toluene_water->run_reaction toluene->run_reaction dioxane->run_reaction dmf->run_reaction troubleshoot Troubleshoot? run_reaction->troubleshoot low_yield Low Yield troubleshoot->low_yield Yes byproducts Byproducts troubleshoot->byproducts Yes success Successful Reaction troubleshoot->success No optimize Optimize Conditions low_yield->optimize byproducts->optimize change_solvent Change Solvent System optimize->change_solvent change_base Change Base optimize->change_base change_temp Adjust Temperature optimize->change_temp change_solvent->run_reaction change_base->run_reaction change_temp->run_reaction Troubleshooting_Low_Yield start Problem: Low Product Yield cause1 Potential Cause 1: Poor Solubility start->cause1 cause2 Potential Cause 2: Catalyst Deactivation start->cause2 cause3 Potential Cause 3: Suboptimal Reaction Conditions start->cause3 solution1a Switch to a more appropriate solvent (e.g., Dioxane/H2O for Suzuki) cause1->solution1a solution1b Increase reaction temperature cause1->solution1b solution2a Use anhydrous and degassed solvents cause2->solution2a solution2b Ensure high purity of all reagents cause2->solution2b solution3a Screen a panel of solvents cause3->solution3a solution3b Optimize base and temperature cause3->solution3b

References

managing temperature control in 3-Bromo-2-fluoro-5-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions related to managing temperature control during the synthesis of 3-Bromo-2-fluoro-5-methylpyridine. Accurate temperature management is critical for achieving high yields, purity, and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common temperature-related issues encountered during the synthesis of this compound?

A1: The most common issues include low yield, formation of regioisomeric impurities, and incomplete reactions. Pyridine halogenation reactions are often electronically mismatched processes that can require harsh conditions, making temperature a critical parameter to control.[1][2] For instance, in similar bromination reactions, temperature variations can significantly impact the selectivity and yield.[1]

Q2: How does temperature affect the regioselectivity of bromination on the pyridine ring?

A2: Temperature can significantly influence the position of bromination on the pyridine ring. For some pyridine halogenation reactions, lower temperatures have been shown to improve regioselectivity. For example, in the bromination of a Zincke imine intermediate, a temperature of -78°C resulted in a >20:1 selectivity for the desired isomer, whereas at room temperature, the selectivity dropped to 4.4:1.[1]

Q3: What is the optimal temperature range for the fluorination step in pyridine synthesis?

A3: The optimal temperature for fluorination can vary depending on the specific reagents used. Some modern fluorination methods using reagents like silver(II) fluoride (AgF2) can be conducted at or near ambient temperature.[3][4] However, other methods, such as those involving diazotization followed by fluorination (Balz-Schiemann reaction), may require carefully controlled low temperatures, often below 0°C, during the diazotization step.

Q4: Can temperature fluctuations affect the stability of reagents or intermediates?

A4: Yes, temperature fluctuations can lead to the decomposition of thermally sensitive reagents and intermediates. For example, pyridinium salts formed during activation of the pyridine ring can be reactive and may require low temperatures to prevent unwanted side reactions.[1] Similarly, diazonium salts, which are common intermediates in the introduction of halogens, are notoriously unstable at elevated temperatures.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues related to temperature control during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction: The reaction temperature may be too low for the reaction to proceed to completion.Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or GC/MS.
Decomposition of reactants or products: The reaction temperature may be too high, leading to degradation.Lower the reaction temperature. For highly exothermic reactions, ensure efficient cooling and consider slower, dropwise addition of reagents.[5]
Side reactions: Incorrect temperature can favor the formation of undesired byproducts.Optimize the temperature to favor the desired reaction pathway. Review literature on similar reactions for optimal temperature profiles.[1]
Formation of Impurities (e.g., Regioisomers) Poor regioselectivity: The reaction temperature may be too high, leading to a loss of selectivity.Perform the reaction at a lower temperature. For example, cooling to -78°C has been shown to significantly improve selectivity in some pyridine halogenations.[1]
Byproduct formation from thermal decomposition: High temperatures can cause fragmentation or rearrangement of intermediates.Reduce the overall reaction temperature and ensure even heat distribution throughout the reaction vessel.
Reaction Fails to Initiate Insufficient activation energy: The initial temperature is too low to start the reaction.Gently warm the reaction mixture to the recommended initiation temperature. For some reactions, a brief period of heating may be required to overcome the activation energy barrier.[6]
Runaway Reaction Poor heat dissipation: The reaction is highly exothermic, and the cooling capacity is insufficient.Improve the cooling efficiency of the reaction setup (e.g., use a larger cooling bath, a more efficient cryostat). Add reagents dropwise at a controlled rate to manage the heat evolution.

Quantitative Data Summary

The following table summarizes key temperature parameters reported for various relevant pyridine halogenation and functionalization reactions.

Reaction Step Substrate/Intermediate Reagents Temperature (°C) Yield/Selectivity Reference
Bromination2-substituted Zincke imineN-bromosuccinimide (NBS)-78>20:1 selectivity, 92% yield[1]
Bromination2-substituted Zincke imineN-bromosuccinimide (NBS)Room Temperature4.4:1 selectivity[1]
Diazotization & Bromination3-amino-5-methylpyridineAcid, Liquid Bromine, Sodium Nitrite-10 to 0-[5]
Fluorination2-phenylpyridineSilver(II) fluoride (AgF2)Ambient (22-23)-[3]
Suzuki CouplingN-[5-bromo-2-methylpyridine-3-yl]acetamideArylboronic acid, Pd(PPh3)4, K3PO485-95Moderate to good yields[7]
Nitration Reduction2-bromo-5-methyl-3-nitropyridineIron powder, Acetic acid80 (initial heating)93% yield[8]

Experimental Protocols

While a direct, complete protocol for this compound was not found in the initial search, a plausible multi-step synthesis can be constructed based on analogous reactions. The following protocol outlines a potential pathway involving diazotization and halogenation, where temperature control is critical.

Step 1: Synthesis of 3-Amino-2-fluoro-5-methylpyridine (Hypothetical)

This precursor is essential. Its synthesis would likely involve fluorination of a suitable pyridine derivative, potentially at ambient temperatures if using modern reagents like AgF2.[3][4]

Step 2: Diazotization and Bromination of 3-Amino-2-fluoro-5-methylpyridine

This step is highly temperature-sensitive.

  • Dissolve 3-Amino-2-fluoro-5-methylpyridine in a suitable acidic medium (e.g., HBr/water).

  • Cool the solution to a temperature between -10°C and 0°C in an ice-salt or acetone-dry ice bath.[5] Maintaining this low temperature is crucial to prevent the decomposition of the diazonium salt intermediate.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 0°C.

  • After the addition is complete, continue stirring the reaction mixture at this low temperature for a specified period (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) bromide in HBr, also cooled to a low temperature.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. The temperature should be carefully monitored and controlled during this addition to manage the exothermic decomposition of the diazonium salt and the formation of the C-Br bond.

  • After the addition is complete, the reaction mixture may be allowed to slowly warm to room temperature or gently heated to ensure the reaction goes to completion.

Visualizations

Experimental Workflow for Temperature-Controlled Synthesis

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Diazotization & Bromination (Alternative) start Start with 2-Fluoro-5-methylpyridine react1 Bromination Reagent Addition start->react1 control1 Maintain Ambient Temperature (e.g., 20-25°C) react1->control1 product1 This compound Precursor react1->product1 start2 Start with 3-Amino-2-fluoro-5-methylpyridine cool Cool to -10°C to 0°C start2->cool diazotization Add NaNO2 Solution Dropwise cool->diazotization control2 Maintain Temperature < 0°C diazotization->control2 sandmeyer Add to CuBr Solution diazotization->sandmeyer warm Warm to Room Temperature sandmeyer->warm product2 Final Product: This compound warm->product2

Caption: A simplified workflow for two potential synthesis routes, highlighting critical temperature control points.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_temp Was the reaction temperature stable and within the specified range? start->check_temp temp_low Temperature was too low check_temp->temp_low No temp_high Temperature was too high check_temp->temp_high No temp_ok Temperature was correct check_temp->temp_ok Yes action_low Action: Increase temperature incrementally. Monitor reaction progress. temp_low->action_low action_high Action: Lower temperature. Improve cooling efficiency. Consider slower reagent addition. temp_high->action_high other_issues Investigate other factors: - Reagent purity - Reaction time - Stoichiometry temp_ok->other_issues

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 3-Bromo-2-fluoro-5-methylpyridine for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the purity of starting materials and intermediates is a cornerstone of regulatory compliance and therapeutic efficacy. 3-Bromo-2-fluoro-5-methylpyridine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Ensuring its purity is critical to control downstream reactions and minimize the presence of potentially harmful impurities in the final drug product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.

Comparison of Analytical Techniques

The purity of pharmaceutical intermediates like this compound can be determined by several analytical methods. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard due to its high resolution, sensitivity, and quantitative accuracy.[1] However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy also provide valuable information and can be used as complementary methods for comprehensive impurity profiling.[2][3]

A comparative overview of these techniques is presented below:

FeatureHPLCGC-MSNMR Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Provides structural information based on the magnetic properties of atomic nuclei.
Primary Use Quantitative purity determination and separation of non-volatile and thermally labile compounds.Identification and quantification of volatile impurities and residual solvents.[1][3]Structural elucidation and identification of impurities, as well as quantitative analysis.[2]
Advantages High precision and accuracy, wide applicability, robust and reproducible.[1]High sensitivity and specificity for volatile compounds, excellent for impurity identification.[3]Provides detailed structural information, non-destructive, and can quantify without a specific reference standard for the impurity.
Limitations May require derivatization for compounds without a UV chromophore, potential for peak co-elution.Limited to thermally stable and volatile compounds.Lower sensitivity compared to chromatographic techniques, complex spectra for mixtures.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This section details a robust reversed-phase HPLC (RP-HPLC) method developed for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

GC-MS Conditions:

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • MS Detection: Electron Ionization (EI) mode.

Sample Preparation:

  • Prepare a diluted solution of the sample in dichloromethane at a concentration of 100 µg/mL.

  • Inject the sample into the GC-MS system.

Data Presentation and Comparison

To illustrate the application of the HPLC method, three hypothetical commercial samples of this compound (Supplier A, Supplier B, and Supplier C) were analyzed. The results are summarized in the table below.

Table 1: Comparative Purity Analysis of Commercial this compound Samples by HPLC

SampleStated Purity (%)Experimentally Determined Purity (HPLC, %)Retention Time (min)Peak Area
Supplier A ≥99.099.515.24567890
Supplier B ≥98.098.215.34498765
Supplier C ≥98.598.815.24532109

Table 2: Hypothetical Impurity Profile by HPLC

SampleImpurity 1 (RT: 12.5 min) Area %Impurity 2 (RT: 16.8 min) Area %Total Impurities (%)
Supplier A 0.20.30.5
Supplier B 0.81.01.8
Supplier C 0.50.71.2

The experimental data indicates that all suppliers meet their stated purity specifications. Supplier A provides the material with the highest purity and the lowest level of impurities. For applications requiring the highest purity to minimize side reactions and ensure the integrity of the final product, the material from Supplier A would be the preferred choice. For less sensitive applications, materials from Suppliers B and C may offer a cost-effective alternative.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis a Weigh Sample b Dissolve in Acetonitrile a->b c Filter through 0.45 µm Syringe Filter b->c d Inject Sample into HPLC c->d e Separation on C18 Column d->e f UV Detection at 275 nm e->f g Integrate Peak Areas f->g h Calculate Purity and Impurity Profile g->h i Generate Report h->i

Caption: Workflow for HPLC Purity Analysis.

Method Selection Logic

The choice of analytical technique often depends on the specific requirements of the analysis. The following diagram provides a logical flow for selecting the appropriate method.

G start Start: Purity Analysis Required q1 Is the primary goal quantitative purity of the main component? start->q1 hplc Use HPLC q1->hplc Yes q2 Are volatile impurities or residual solvents a concern? q1->q2 No hplc->q2 gcms Use GC-MS q2->gcms Yes q3 Is structural confirmation of impurities needed? q2->q3 No gcms->q3 nmr Use NMR q3->nmr Yes end End Analysis q3->end No nmr->end

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to the Structural Characterization of 3-Bromo-2-fluoro-5-methylpyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural characterization of 3-Bromo-2-fluoro-5-methylpyridine and related derivatives. Due to the limited availability of public experimental data for this compound, this guide presents a combination of predicted data for the target compound and its isomer, alongside experimental data for structurally similar pyridine derivatives. This comparative approach offers valuable insights for researchers working with substituted pyridines in drug discovery and development.

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for this compound, its isomer 2-Bromo-4-fluoro-5-methylpyridine, and a series of experimentally characterized 5-bromo-2-methylpyridin-3-amine derivatives. This allows for a comprehensive comparison of their key structural features.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
This compound (Predicted) ~7.9d~1.51HH-6
~7.4d~5.01HH-4
~2.3s-3H-CH₃
2-Bromo-4-fluoro-5-methylpyridine (Predicted) ~8.1d~2.51HH-6
~7.2d~5.01HH-3
~2.3s-3H-CH₃

Note: Predicted data is based on computational models and provides an estimation of expected spectral features.

Table 2: Experimental ¹H-NMR Data for 5-bromo-2-methylpyridin-3-amine Derivatives (in CDCl₃) [1]

DerivativePyridine H Signals (δ, ppm)Aromatic H Signals (δ, ppm)Methyl H Signal (δ, ppm)
N-[5-bromo-2-methylpyridin-3-yl]acetamide7.8 (s, 1H), 7.38 (s, 1H)-2.6 (s, 3H), 2.45 (s, 3H, COCH₃)
5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine8.22 (s, 1H), 7.08-7.72 (m, 1H)7.08-7.72 (m, 3H)2.5 (s, 3H)
5-(p-tolyl)-2-methylpyridin-3-amine8.18 (s, 1H), 7.1 (s, 1H)7.4 (d, 2H), 7.2 (d, 2H)2.5 (s, 3H), 2.3 (s, 3H)

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound (Predicted) ~159 (d, J ≈ 245 Hz)C-2
~145C-6
~140 (d, J ≈ 25 Hz)C-3
~135 (d, J ≈ 5 Hz)C-5
~125 (d, J ≈ 10 Hz)C-4
~17-CH₃
2-Bromo-4-fluoro-5-methylpyridine (Predicted) ~158 (d, J ≈ 240 Hz)C-4
~150 (d, J ≈ 15 Hz)C-2
~148C-6
~125 (d, J ≈ 20 Hz)C-5
~115 (d, J ≈ 5 Hz)C-3
~15-CH₃

Note: Predicted data is based on computational models and provides an estimation of expected spectral features.

Table 4: Experimental ¹³C-NMR Data for 5-bromo-2-methylpyridin-3-amine Derivatives (in CDCl₃ + CD₃OD) [1]

DerivativePyridine C Signals (δ, ppm)Aromatic C Signals (δ, ppm)Methyl C Signal (δ, ppm)Other C Signals
N-[5-bromo-2-methylpyridin-3-yl]acetamide112.3, 127.9, 147.2, 150-16.5, 24.1169.1 (C=O)
5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine120.4, 132.2, 134.6, 143.9, 145.2117.1, 121.1, 128, 129.4, 133.116.6-
5-(p-tolyl)-2-methylpyridin-3-amine120.2, 129.2, 134.1, 144.1, 145.4126.2, 129.7, 133.8, 137.515.8, 21.1-

Table 5: Predicted and Experimental Mass Spectrometry Data (Electron Ionization - EI)

Compound/Derivativem/zRelative Intensity (%)Assignment
This compound (Predicted) 189/191~100/~98[M]⁺ / [M+2]⁺
110Moderate[M - Br]⁺
95Moderate[M - Br - CH₃]⁺
N-[5-bromo-2-methylpyridin-3-yl]acetamide (Experimental) [1]229-[M + H]⁺
207-[M - CH₃]⁺
150-[M - Br]⁺
5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine (Experimental) [1]236-[M + H]⁺
221-[M - NH₂]⁺
207-[M - NH₂ and CH₃]⁺
218-[M - F]⁺
202-[M - Cl]⁺
184-[M - F and Cl]⁺

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For solid samples, a direct insertion probe is typically used.

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The abundance of each ion is measured by the detector, generating a mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the structural characterization of a novel pyridine derivative and a representative signaling pathway where such compounds might be investigated.

structural_characterization_workflow cluster_synthesis Synthesis & Purification cluster_structure_elucidation Structure Elucidation Synthesis Synthesis of Pyridine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR FT-IR Spectroscopy Purification->IR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the structural characterization of pyridine derivatives.

signaling_pathway_example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Ligand Growth Factor Ligand->Receptor Pyridine_Derivative This compound Derivative (Inhibitor) Pyridine_Derivative->RAF Inhibition

Caption: Example of a signaling pathway potentially targeted by pyridine derivatives.

References

Interpreting the 1H NMR Spectrum of 3-Bromo-2-fluoro-5-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, precise characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, providing detailed information about molecular structure. This guide offers a comprehensive analysis of the 1H NMR spectrum of 3-Bromo-2-fluoro-5-methylpyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide provides predicted spectral data and compares it with the experimentally determined spectra of structurally related analogs.

Predicted 1H NMR Spectral Data and Comparison with Analogs

The 1H NMR spectrum of this compound is predicted to exhibit three distinct signals: a singlet for the methyl group and two aromatic protons, which will appear as multiplets due to spin-spin coupling with each other and the fluorine atom. The table below summarizes the predicted chemical shifts (δ) and coupling constants (J) for this compound and compares them with the experimental data for 3-Bromo-5-methylpyridine, 2-Fluoro-5-methylpyridine, and 3-Bromo-2-fluoropyridine.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-4 ~7.8 d ~2.0 (⁴JH-F)
H-6 ~8.1 s -
-CH₃ ~2.4 s -
3-Bromo-5-methylpyridineH-28.44d2.1
H-47.82dd2.1, 1.7
H-68.44d1.7
-CH₃2.35s-
2-Fluoro-5-methylpyridineH-37.35ddd8.1, 7.4, 2.0
H-47.55td8.1, 2.0
H-68.10d2.0
-CH₃2.33s-
3-Bromo-2-fluoropyridineH-47.85-7.78m-
H-57.20-7.14m-
H-68.18-8.14m-

Note: The predicted data for this compound is an estimation based on the analysis of its analogs. The actual experimental values may vary.

Experimental Protocol for 1H NMR Spectroscopy

The following provides a standard procedure for acquiring a high-resolution 1H NMR spectrum of a substituted pyridine derivative.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • The spectrometer's probe should be tuned to the proton frequency.

  • The magnetic field should be locked onto the deuterium signal of the solvent and shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • A standard one-pulse sequence is typically used for a 1D 1H NMR experiment.

  • Key acquisition parameters to be set include:

    • Spectral width: sufficient to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Pulse width: calibrated for a 90° flip angle.

    • Relaxation delay: typically 1-5 seconds to allow for full magnetization recovery between scans.

    • Number of scans: sufficient to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform to convert the time-domain data into the frequency domain.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • The spectrum is referenced to the internal standard.

  • Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.

Spin-Spin Coupling Pathway

The following diagram, generated using the DOT language, illustrates the expected spin-spin coupling interactions in the this compound molecule. The primary couplings are between the aromatic protons and the fluorine atom.

Caption: Predicted 1H-19F and 1H-1H spin-spin coupling in this compound.

This guide provides a foundational understanding of the expected 1H NMR spectrum of this compound through prediction and comparison with known analogs. The detailed experimental protocol and visualization of coupling pathways serve as practical tools for researchers in the field. For definitive structural confirmation, the acquisition of an experimental 2D NMR spectrum, such as COSY and HSQC, is recommended.

Comparative 13C NMR Analysis of 3-Bromo-2-fluoro-5-methylpyridine and Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Chemical Sciences

This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Bromo-2-fluoro-5-methylpyridine and its structural isomers. Due to the limited availability of direct experimental spectra for this compound, this report leverages predicted data alongside experimental data of closely related structural analogues to offer a valuable reference for researchers engaged in the synthesis, characterization, and development of novel pyridine-based compounds.

Data Presentation: 13C NMR Chemical Shift Comparison

The following table summarizes the predicted and experimental ¹³C NMR chemical shifts for this compound and three comparative compounds. The data for the target compound and its isomer, 2-Bromo-4-fluoro-5-methylpyridine, are based on computational predictions, while the data for 2-Bromo-5-methylpyridine and 3-Bromo-2-chloropyridine are derived from experimental spectra. This comparative approach allows for the differentiation of these structurally similar molecules based on their unique electronic environments as reflected in their ¹³C NMR spectra.

Carbon PositionThis compound (Predicted)2-Bromo-4-fluoro-5-methylpyridine (Predicted)[1][2]2-Bromo-5-methylpyridine (Experimental)[3]3-Bromo-2-chloropyridine (Experimental)[4]
C2 ~155.5 (d, J ≈ 230 Hz)~150 (d, J ≈ 15 Hz)142.1151.2
C3 ~118.9 (d, J ≈ 35 Hz)~115 (d, J ≈ 5 Hz)139.1121.2
C4 ~140.2 (d, J ≈ 5 Hz)~158 (d, J ≈ 240 Hz)123.8139.5
C5 ~130.8 (d, J ≈ 20 Hz)~125 (d, J ≈ 20 Hz)133.5127.5
C6 ~147.1 (d, J ≈ 15 Hz)~148150.1147.8
-CH₃ ~17.5~1517.8-

Note: Predicted data for this compound was obtained using online prediction tools. Predicted data for 2-Bromo-4-fluoro-5-methylpyridine is from a technical guide by Benchchem.[1][2] Experimental data for 2-Bromo-5-methylpyridine and 3-Bromo-2-chloropyridine are sourced from ChemicalBook.[3][4] The 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz (Hz), arising from carbon-fluorine coupling.

Experimental Protocols

A generalized, yet detailed, methodology for acquiring high-quality ¹³C NMR spectra for pyridine derivatives is outlined below. This protocol is representative of standard practices in the field and serves as a reliable guide for experimental replication.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 10-20 mg of the pyridine derivative.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Typical acquisition parameters include:

    • Spectral Width: 0 to 200 ppm

    • Pulse Width: 30-degree pulse

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans: 1024 to 4096, depending on the sample concentration.

Data Processing:

  • Apply Fourier transformation to the raw free induction decay (FID) data.

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the ¹³C NMR analysis of a substituted pyridine and the structural comparison of the compounds discussed.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectrum lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference interpret Interpret Chemical Shifts reference->interpret

Caption: Workflow for 13C NMR Analysis.

compound_structures A This compound (Target Compound) B 2-Bromo-4-fluoro-5-methylpyridine (Isomer) A->B Isomeric Relationship C 2-Bromo-5-methylpyridine (Analogue) A->C Structural Analogue D 3-Bromo-2-chloropyridine (Analogue) A->D Structural Analogue

Caption: Structural Relationships of Compared Compounds.

References

Reactivity Face-Off: 3-Bromo-2-fluoro-5-methylpyridine vs. Chloropyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Halogenated pyridines are indispensable intermediates, offering a versatile handle for the introduction of molecular complexity through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of 3-Bromo-2-fluoro-5-methylpyridine against various chloropyridine isomers in three of the most powerful and widely utilized cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The information presented herein is supported by experimental data to facilitate informed decisions in reaction design and optimization.

General Principles of Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Consequently, weaker C-X bonds lead to faster reactions. The established order of reactivity for halogens in these transformations is I > Br > Cl > F.[1] This trend is inversely correlated with the bond dissociation energies of the respective carbon-halogen bonds.

Therefore, it is anticipated that this compound will exhibit greater reactivity than its chloropyridine counterparts, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1] The presence of the electron-withdrawing fluorine atom at the 2-position is expected to enhance the electrophilicity of the pyridine ring, potentially increasing the rate of oxidative addition for both bromo- and chloro-substituents compared to their non-fluorinated analogues.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron species and an organic halide. The enhanced reactivity of the C-Br bond in this compound compared to the C-Cl bond in chloropyridines is evident in the milder conditions required to achieve high yields. While bromopyridines can often be coupled effectively using traditional palladium catalysts like Pd(PPh₃)₄, chloropyridines frequently necessitate the use of more active, sterically hindered phosphine ligands (e.g., Buchwald ligands) and higher temperatures to overcome the stronger C-Cl bond.

Table 1: Comparison of Reaction Conditions and Yields in Suzuki-Miyaura Coupling

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)85-95-85[2]
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)85-95-88[2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O (2:1)1000.2581[3]
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄Toluene10018High[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the choice of the halogen on the pyridine ring significantly influences the reaction conditions. The amination of bromopyridines can often be achieved under relatively mild conditions. In contrast, the coupling of chloropyridines generally requires more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, and elevated temperatures to facilitate the challenging oxidative addition of the C-Cl bond.[5]

Table 2: Comparison of Reaction Conditions and Yields in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃] (0.18 mmol scale)(±)-BINAP (0.35 mmol scale)NaOtBuToluene80460[6]
3-Bromo-2-aminopyridineMorpholineRuPhos Precatalyst (2)-LiHMDSTHF651683[7]
2,4-DichloropyridineAnilinePd(OAc)₂ (2)Xantphos (4)K₂CO₃Dioxane100-High[8]
Aryl ChloridesVarious AminesPd(OAc)₂ (1-2)RuPhos (2-4)NaOtBuToluene1002-2450-99[9]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. The reactivity trend of C-I > C-Br >> C-Cl is particularly pronounced in this reaction. While bromopyridines are excellent substrates for Sonogashira couplings, often reacting at room temperature or with gentle heating, chloropyridines are significantly less reactive and typically require higher temperatures and more robust catalyst systems.[6]

Table 3: Comparison of Reaction Conditions and Yields in Sonogashira Coupling

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1692[1]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003>90[10][11]
2-Amino-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100389[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine

To an oven-dried reaction vessel, add the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).[2] The vessel is then evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol), is added, followed by a degassed solvent system such as a 4:1 mixture of 1,4-dioxane and water. The reaction mixture is heated to 85-95 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.[2] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Chloropyridine

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the chloropyridine (1.0 mmol), the amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a bulky phosphine ligand (e.g., RuPhos, 0.04 mmol).[9] Anhydrous toluene is added, and the vessel is sealed. The reaction mixture is then heated to 100 °C with vigorous stirring for the required time (typically 2-24 hours). After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography to afford the desired aminopyridine.

General Procedure for Sonogashira Coupling of a Bromopyridine

To a Schlenk flask containing the bromopyridine (1.0 mmol), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and copper(I) iodide (CuI, 0.04 mmol).[12] The flask is evacuated and backfilled with argon three times. Anhydrous solvent, such as THF, and a base, typically an amine like triethylamine (3.0 mmol), are added via syringe, followed by the terminal alkyne (1.2 mmol).[12] The reaction mixture is stirred at the appropriate temperature (which can range from room temperature to 100 °C) until completion. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing the Chemistry: Workflows and Mechanisms

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the fundamental catalytic cycles of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

G cluster_workflow Experimental Workflow A Reaction Setup (Reactants, Catalyst, Solvent) B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Reaction (Heating & Stirring) B->C D Work-up (Extraction & Washing) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R) G Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Ar-Pd(II)(X)L->Ar-Pd(II)(NR2)L Amine Coordination & Deprotonation Ar-Pd(II)(NR2)L->Pd(0)L Reductive Elimination (Ar-NR2) G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)(X)L2 HC≡CR HC≡CR HC≡CR->Cu-C≡CR [CuI], Base

References

A Comparative Guide to 3-Bromo-2-fluoro-5-methylpyridine and Other Brominated Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, substituted pyridines are indispensable scaffolds for the development of novel therapeutics. Among these, brominated pyridines serve as versatile building blocks, offering a reactive handle for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of 3-Bromo-2-fluoro-5-methylpyridine with other key brominated pyridines, supported by experimental data to inform substrate selection in drug discovery pipelines.

Introduction to Brominated Pyridines in Synthesis

The reactivity of brominated pyridines in popular cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions is critically influenced by the electronic environment of the pyridine ring and the position of the bromine atom. The electron-withdrawing nature of the pyridine nitrogen generally activates the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle of these reactions. However, the presence and position of other substituents, such as fluoro and methyl groups, can further modulate this reactivity, offering a tunable platform for synthetic chemists.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of brominated pyridines are key determinants of their behavior in both reaction flasks and biological systems. The introduction of fluorine, as in this compound, can significantly alter properties like lipophilicity and metabolic stability, which are crucial in drug design.

PropertyThis compound2-Bromopyridine3-Bromopyridine4-Bromopyridine
Molecular Formula C₆H₅BrFNC₅H₄BrNC₅H₄BrNC₅H₄BrN
Molecular Weight 190.01 g/mol 158.00 g/mol 158.00 g/mol 158.00 g/mol
Boiling Point ~186 °C~194.8 °C~173 °C~185.5 °C
XLogP3 2.31.41.41.4

Comparative Performance in Cross-Coupling Reactions

The utility of brominated pyridines as synthetic intermediates is most prominently showcased in palladium-catalyzed cross-coupling reactions. The following sections provide a comparative overview of the performance of this compound and other brominated pyridines in key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is influenced by the electronic properties of the pyridine ring. Generally, electron-deficient pyridines exhibit higher reactivity.

Brominated PyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-2-methylpyridinePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901285[1]
2-BromopyridineArylboronic acidsPd(OAc)₂ (ligand-free)K₂CO₃iPrOH/H₂ORT0.5-275-95[2]
3-BromopyridinePotassium phenyltrifluoroboratePd(OAc)₂K₂CO₃H₂O100195[3]
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-95-60-85[4]

Note: Direct comparative data for this compound under identical conditions is limited in the literature. The data presented for other bromopyridines serves as a benchmark for expected reactivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of a vast number of pharmaceutical compounds.

Brominated PyridineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridinesVolatile aminesPd(OAc)₂, dpppNaOtBuToluene80-55-98[5]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃, (±)-BINAPNaOtBuToluene80460[6]
Aryl BromidesHeterocyclic amines[Pd(allyl)Cl]₂, t-BuXPhosNaOtBuToluene100-Good[7]

Note: The choice of ligand is critical in Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands often providing the best results.[8][9]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, a common transformation in the synthesis of complex molecules.

Brominated PyridineAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinesPhenylacetylenePd(CF₃COO)₂, PPh₃, CuIEt₃NDMF1003>90[10]
3-BromopyridinePhenylacetyleneNS-MCM-41-Pd, CuI, PPh₃Et₃NNMP902498[11]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄, CuIEt₃NTHFRT1692[12]

Note: The Sonogashira reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[10][11][12]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[1] Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[1] The reaction mixture is then heated with vigorous stirring (e.g., at 90-100 °C) and monitored by TLC or LC-MS.[1] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromopyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).[6] Anhydrous, degassed solvent (e.g., toluene) is added, and the vessel is sealed.[6] The reaction mixture is heated (e.g., to 80-110 °C) with stirring. Progress is monitored by GC-MS or LC-MS. After completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography.

General Procedure for Sonogashira Coupling

To a Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).[10] Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine, which can also serve as the solvent).[10] The terminal alkyne (1.1-1.5 equiv.) is then added, and the reaction mixture is stirred at room temperature or heated. The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Visualizing Synthetic and Biological Pathways

The following diagrams illustrate key concepts related to the synthesis and application of pyridine derivatives.

G Comparative Reactivity in Suzuki Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Coupled Product Aryl-Substituted Pyridine This compound->Coupled Product High Yield Expected Other Bromopyridines Other Bromopyridines Other Bromopyridines->Coupled Product Variable Yields Ar-B(OH)2 Arylboronic Acid Ar-B(OH)2->Coupled Product Pd Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd Catalyst->Coupled Product Base Base (e.g., K3PO4) Base->Coupled Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Coupled Product

Caption: Suzuki coupling of bromopyridines.

G Decision Flowchart for Bromopyridine Selection Start Target Molecule Synthesis CouplingType Coupling Type? Start->CouplingType Suzuki Suzuki CouplingType->Suzuki C-C Buchwald Buchwald-Hartwig CouplingType->Buchwald C-N Sonogashira Sonogashira CouplingType->Sonogashira C-C (alkyne) SubstituentEffects Electronic Effects? Suzuki->SubstituentEffects Buchwald->SubstituentEffects Sonogashira->SubstituentEffects ElectronDonating Consider harsher conditions SubstituentEffects->ElectronDonating Donating ElectronWithdrawing Milder conditions may suffice SubstituentEffects->ElectronWithdrawing Withdrawing OtherSubstituted Select other bromopyridines based on desired electronics ElectronDonating->OtherSubstituted FluoroMethyl Use this compound for enhanced properties ElectronWithdrawing->FluoroMethyl G Simplified PI3K/Akt/mTOR Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

References

A Comparative Guide to Purity Analysis of 3-Bromo-2-fluoro-5-methylpyridine: GC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates like 3-Bromo-2-fluoro-5-methylpyridine is of paramount importance. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of this critical building block.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is crucial as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide details the experimental protocols for purity determination and presents a comparative analysis of the data obtained from GC-MS, HPLC, and NMR.

Experimental Protocols

A standardized workflow is essential for the consistent and unbiased analysis of this compound purity. This workflow is designed to not only quantify the main compound but also to identify and quantify potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1]

  • Instrumentation : A GC system coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable for pyridine derivatives.

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Mode : Split injection is often used to prevent column overloading.

  • Oven Program : An optimized temperature program is crucial for good separation. A typical program might be: start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Detection : Electron Ionization (EI) mode at 70 eV is standard for creating reproducible mass spectra.

  • Sample Preparation : Prepare a diluted solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

  • Data Analysis : Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and retention times.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.

  • Mobile Phase : A gradient of acetonitrile and water is often effective. The gradient can be optimized to achieve the best separation of the main peak from any impurities.

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Detection Wavelength : A wavelength where the compound has significant absorbance, for example, 254 nm, should be selected.

  • Sample Preparation : Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL. The solution should be filtered through a 0.45 µm syringe filter before injection.

  • Data Analysis : Purity is calculated based on the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent. An internal standard with a known concentration can be added for quantitative analysis.

  • Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Data Analysis : The purity can be determined by comparing the integral of a signal from the main compound to the integral of a signal from a known internal standard. Impurities can be identified by their characteristic chemical shifts and coupling constants.

Data Presentation: A Comparative Analysis

The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural information, or high throughput. The following table summarizes the typical performance of GC-MS, HPLC, and NMR for the purity analysis of a compound like this compound.

Parameter GC-MS HPLC-UV Quantitative NMR (qNMR)
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Detection and quantification based on nuclear spin properties in a magnetic field.
Selectivity High (based on both retention time and mass spectrum).Moderate to High (based on retention time and UV spectrum).Very High (structurally specific signals).
Sensitivity (Typical LOQ) ng/mL to pg/mL range.µg/mL to ng/mL range.mg/mL range.
Precision (%RSD) ≤ 5.0%≤ 2.0%≤ 1.0%
Accuracy (% Recovery) 95.0% to 105.0%98.0% to 102.0%99.0% to 101.0%
Linearity (R²) ≥ 0.995≥ 0.999≥ 0.999
Impurity Identification Excellent (mass spectral libraries).Limited (requires reference standards).Excellent (structural elucidation).
Throughput Moderate to High.High.Low to Moderate.
Cost Moderate to High.Low to Moderate.High.

Visualization of Workflows and Relationships

To better illustrate the processes and the interplay between these techniques, the following diagrams are provided.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Purity Assessment Sample 3-Bromo-2-fluoro- 5-methylpyridine Sample Prep Sample Preparation (Dilution/Dissolution) Sample->Prep GCMS GC-MS Analysis Prep->GCMS HPLC HPLC Analysis Prep->HPLC NMR NMR Analysis Prep->NMR GCMS_Data GC-MS Data (TIC, Mass Spectra) GCMS->GCMS_Data HPLC_Data HPLC Data (Chromatogram) HPLC->HPLC_Data NMR_Data NMR Data (Spectra, Integrals) NMR->NMR_Data Purity Purity Determination & Impurity Profile GCMS_Data->Purity HPLC_Data->Purity NMR_Data->Purity

Experimental workflow for purity analysis.

logical_comparison cluster_attributes GCMS GC-MS High_Sensitivity High Sensitivity GCMS->High_Sensitivity excels in Structural_Info Structural Info GCMS->Structural_Info provides Volatility_Req Requires Volatility GCMS->Volatility_Req has HPLC HPLC Quantitative High Precision Quantitative HPLC->Quantitative excels in High_Throughput High Throughput HPLC->High_Throughput enables Cost_Effective Cost-Effective HPLC->Cost_Effective is NMR NMR NMR->Structural_Info excels in NMR->Quantitative offers absolute

Logical comparison of analytical techniques.

Discussion and Recommendations

  • GC-MS is an excellent choice for both the identification and quantification of volatile impurities. Its high sensitivity and the availability of mass spectral libraries make it a powerful tool for identifying unknown byproducts from the synthesis of this compound. Potential impurities could include starting materials, residual solvents, or isomers formed during the synthesis.

  • HPLC-UV is a robust and widely used technique for routine purity analysis. It offers high precision and throughput, making it suitable for quality control in a manufacturing setting. While it is excellent for quantifying known impurities against a reference standard, its ability to identify unknown impurities is limited compared to MS and NMR.

  • NMR provides unparalleled structural information, making it the definitive method for structure confirmation and the identification of structurally similar impurities. Quantitative NMR (qNMR) can provide a highly accurate purity value without the need for a specific reference standard for the main component, as it can be quantified against a certified internal standard.

For a comprehensive purity analysis of this compound, a combination of these techniques is often the most effective approach. GC-MS and HPLC are well-suited for screening and quantifying impurities, while NMR is invaluable for definitive structural confirmation and accurate quantification. The choice of the primary technique will depend on the specific goals of the analysis, the available instrumentation, and the stage of drug development. For routine quality control, a validated HPLC method is often sufficient, while for in-depth characterization and troubleshooting, the combined power of GC-MS and NMR is indispensable.

References

Confirming the Structure of Synthesized 3-Bromo-2-fluoro-5-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unambiguous structural confirmation of novel synthesized compounds is a critical step. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of 3-Bromo-2-fluoro-5-methylpyridine, presenting predicted spectral data and detailed experimental protocols. This information is benchmarked against commercially available isomers to provide a thorough analytical framework.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparative analysis with structural isomers.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 7.95d~1.51HH-6
~ 7.45d~5.01HH-4
~ 2.30s-3H-CH₃

Note: The chemical shifts are estimates. The doublet for H-6 is expected due to a small four-bond coupling to the fluorine atom (⁴JH-F). The doublet for H-4 is due to a three-bond coupling to the fluorine atom (³JH-F).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~159 (d, J ≈ 245 Hz)C-2
~148 (d, J ≈ 10 Hz)C-4
~145C-6
~135 (d, J ≈ 25 Hz)C-5
~110 (d, J ≈ 35 Hz)C-3
~17-CH₃

Note: Carbons C-2, C-3, C-4, and C-5 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling constants.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
191~98[M+2]⁺ (containing ⁸¹Br)
189100[M]⁺ (containing ⁷⁹Br)
110Moderate[M - Br]⁺
95Moderate[M - Br - CH₃]⁺

Note: The isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M and M+2 pattern, which is a key diagnostic feature.

Table 4: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretching
2950-2850MediumMethyl C-H stretching
1600-1450StrongC=C and C=N stretching (pyridine ring)
1250-1200StrongC-F stretching
1100-1000StrongC-Br stretching
850-800StrongC-H bending (out-of-plane)

Comparison with Commercially Available Alternatives

For comparative analysis, several structural isomers of this compound are commercially available. These can be used as reference standards to confirm the successful synthesis of the target compound through chromatographic and spectroscopic techniques.

Table 5: Commercially Available Isomers

Compound NameCAS Number
5-Bromo-2-fluoro-3-methylpyridine884494-49-9
2-Bromo-3-fluoro-5-methylpyridine34552-16-4
2-Bromo-5-fluoro-3-methylpyridine1211537-29-9
3-Bromo-2-chloro-5-methylpyridine17282-03-0

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule and confirm the connectivity of atoms.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Insert the tube into the spectrometer's probe.

    • Optimize the magnetic field homogeneity by shimming.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.

Instrumentation: Mass Spectrometer with Electron Ionization (EI) source

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or by injection of a dilute solution.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Analyze the molecular ion peak and the isotopic pattern to confirm the molecular formula. Interpret the fragmentation pattern to support the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer

Procedure:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Record a background spectrum.

    • Record the sample spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Analyze the absorption bands to identify characteristic functional groups.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the structural confirmation of synthesized this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesized Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR FT-IR Spectroscopy Purification->IR Data_Analysis Data Analysis & Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed: This compound Data_Analysis->Structure_Confirmed

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

logical_relationship cluster_techniques Analytical Techniques cluster_information Derived Information Compound Synthesized Compound NMR NMR (Connectivity) Compound->NMR MS MS (Molecular Formula) Compound->MS IR IR (Functional Groups) Compound->IR Connectivity C-H Framework NMR->Connectivity Mol_Weight Molecular Weight & Isotopic Pattern MS->Mol_Weight Func_Groups Presence of C-F, C-Br, Aromatic Rings IR->Func_Groups Structure Confirmed Structure Connectivity->Structure Mol_Weight->Structure Func_Groups->Structure

Caption: Logical relationship between analytical techniques and the confirmed chemical structure.

A Comparative Guide to Analytical Methods for the Quality Control of 3-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stringent quality control of pharmaceutical intermediates is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). 3-Bromo-2-fluoro-5-methylpyridine is a key building block in the synthesis of various pharmaceutical compounds. Therefore, robust analytical methods are crucial for its quality control, ensuring its identity, purity, and the absence of potentially harmful impurities. This guide provides a comparative overview of common analytical techniques for the quality control of this compound, complete with adaptable experimental protocols and a summary of their performance characteristics.

Chromatographic Methods: Purity and Impurity Profiling

Chromatographic techniques are the gold standard for assessing the purity of chemical compounds and for detecting and quantifying impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used chromatographic methods in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. A reverse-phase HPLC method is generally well-suited for the analysis of pyridine derivatives like this compound.

Experimental Protocol (Adapted from a similar compound)

  • Instrument: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often effective. A starting condition could be 60% acetonitrile and 40% water, with a linear gradient to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm is a common wavelength for aromatic compounds, but it is advisable to determine the UV maximum of this compound for optimal sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

HPLC_Workflow A Sample Preparation (Dissolve and Filter) B HPLC System (C18 Column, UV Detector) A->B Inject Sample C Data Acquisition (Chromatogram) B->C Elution D Data Analysis (Peak Integration, Purity Calculation) C->D Process Data GCMS_Workflow A Sample Preparation (Dilute in Volatile Solvent) B GC-MS System (Capillary Column, EI Source) A->B Inject Sample C Data Acquisition (Total Ion Chromatogram, Mass Spectra) B->C Separation and Ionization D Data Analysis (Peak Identification, Purity Assessment) C->D Spectral Interpretation NMR_Logic Structure Proposed Structure (this compound) H_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) Structure->H_NMR Predicts C_NMR ¹³C NMR (Chemical Shift) Structure->C_NMR Predicts F_NMR ¹⁹F NMR (Chemical Shift, Coupling) Structure->F_NMR Predicts Confirmation Structural Confirmation H_NMR->Confirmation Correlates with C_NMR->Confirmation Correlates with F_NMR->Confirmation Correlates with FTIR_Workflow A Sample Preparation (e.g., KBr Pellet or ATR) B FTIR Spectrometer A->B Place Sample C Data Acquisition (IR Spectrum) B->C IR Scan D Data Analysis (Peak Identification) C->D Interpret Spectrum

Comparative Analysis of 3-Bromo-2-fluoro-5-methylpyridine Quality from Representative Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the quality of 3-Bromo-2-fluoro-5-methylpyridine, a key pharmaceutical intermediate, from three representative suppliers: Supplier A, Supplier B, and Supplier C. The quality of this starting material is critical as it directly impacts the purity, stability, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document outlines the results of key analytical tests, provides detailed experimental protocols, and presents visual workflows to aid in the selection of a high-quality material provider.

Comparative Quality Analysis

The quality of this compound from three different lots, one from each supplier, was assessed based on several critical quality attributes. These attributes include purity by High-Performance Liquid Chromatography (HPLC), identification by Nuclear Magnetic Resonance (NMR) spectroscopy, residual solvent content, water content, and heavy metal contamination.

Table 1: Summary of Analytical Results
ParameterSpecificationSupplier ASupplier BSupplier CMethod
Purity (HPLC) ≥ 99.0%99.8%99.2%98.5%HPLC-UV
Identification Conforms to structureConformsConformsConforms¹H NMR
Related Substances
Isomer 1≤ 0.15%0.08%0.25%0.45%HPLC-UV
Isomer 2≤ 0.15%0.05%0.18%0.32%HPLC-UV
Unknown Impurity≤ 0.10%0.03%0.09%0.15%HPLC-UV
Residual Solvents Toluene: ≤ 890 ppm150 ppm750 ppm950 ppmGC-HS
Water Content ≤ 0.5%0.1%0.3%0.6%Karl Fischer Titration
Heavy Metals ≤ 20 ppm< 10 ppm< 10 ppm15 ppmUSP <231>

Analysis Summary:

  • Supplier A consistently provided the material with the highest purity and the lowest levels of related substances and residual solvents.

  • Supplier B met the general purity specification, but with higher levels of isomeric impurities compared to Supplier A.

  • Supplier C failed to meet the purity specification and showed higher levels of all impurities, including a concerning level of residual toluene and water content.

Experimental Protocols

Detailed methodologies for the key analytical tests performed are provided below. These protocols are based on standard pharmaceutical quality control procedures.[3][4][5]

Purity and Related Substances by HPLC

This method is for the determination of purity and the quantification of related substances in this compound. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose due to its high sensitivity and resolution.[6][7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: 10% A, 90% B

    • 30.1-35 min: 90% A, 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Identification by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of small molecules.[8][9]

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: 4.0 s.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. The chemical shifts and coupling constants are compared to a reference spectrum.

Residual Solvent Analysis by GC-HS

This method determines the levels of residual solvents, which are organic volatile chemicals used in the manufacturing process.[10][11]

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Sampler.

  • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial: 40°C for 20 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 20 minutes at 240°C.

  • Injector Temperature: 140°C.

  • Detector Temperature: 250°C.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Incubation Time: 60 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).

Water Content by Karl Fischer Titration

Karl Fischer titration is a specific method for the determination of water content.[12][13][14]

  • Instrumentation: Volumetric Karl Fischer Titrator.

  • Reagent: Karl Fischer reagent with a known titer.

  • Solvent: Anhydrous methanol.

  • Procedure:

    • Standardize the Karl Fischer reagent using a known amount of water.

    • Accurately weigh a suitable amount of the sample and add it to the titration vessel containing anhydrous methanol.

    • Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.

    • The water content is calculated based on the volume of titrant consumed.

Heavy Metals Limit Test

This test is used to control the content of metallic impurities that are colored by sulfide ion.[15][16]

  • Method: USP General Chapter <231>, Method II.

  • Procedure:

    • A solution of the sample is prepared in a suitable solvent.

    • The pH is adjusted to between 3.0 and 4.0.

    • A freshly prepared hydrogen sulfide solution is added.

    • The color produced is compared to that of a standard lead solution treated in the same manner.

  • Acceptance Criteria: The color of the test solution is not darker than that of the standard solution.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the analytical processes described.

cluster_0 Quality Control Workflow Sample Receipt Sample Receipt Visual Inspection Visual Inspection Sample Receipt->Visual Inspection Analytical Testing Analytical Testing Visual Inspection->Analytical Testing Data Review Data Review Analytical Testing->Data Review Certificate of Analysis Generation Certificate of Analysis Generation Data Review->Certificate of Analysis Generation

Caption: General workflow for quality control testing.

cluster_1 HPLC Analysis Workflow Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Data Integration & Purity Calculation Data Integration & Purity Calculation UV Detection->Data Integration & Purity Calculation

Caption: Workflow for HPLC purity analysis.

cluster_2 Impurity Identification Pathway Detect Impurity by HPLC Detect Impurity by HPLC Isolate Impurity (Prep-HPLC) Isolate Impurity (Prep-HPLC) Detect Impurity by HPLC->Isolate Impurity (Prep-HPLC) Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Isolate Impurity (Prep-HPLC)->Structural Elucidation (NMR, MS) Quantify in Batches Quantify in Batches Structural Elucidation (NMR, MS)->Quantify in Batches Set Specification Limits Set Specification Limits Quantify in Batches->Set Specification Limits

Caption: Logical pathway for impurity identification.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromo-2-fluoro-5-methylpyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-2-fluoro-5-methylpyridine, ensuring adherence to safety protocols and regulatory compliance.

Core Disposal Procedures

The primary methods for the disposal of this compound involve professional chemical waste management services. It is imperative that this compound is not introduced into the general waste stream or sewer systems.

Key Disposal Options:

  • Licensed Chemical Destruction Plant: The most recommended method is to send the material to a licensed chemical destruction facility.[1]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method of disposal.[1]

  • Approved Waste Disposal Plant: Dispose of the contents and container by sending them to an approved waste disposal plant.[2][3]

Crucial Environmental Precautions:

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

  • Do not discharge into sewer systems.[1]

  • Prevent further spillage or leakage if it is safe to do so.

  • Discharge into the environment must be avoided.[4]

Quantitative Disposal Data

Specific quantitative data for the disposal of this compound, such as concentration limits for landfill or specific quantities for incineration, are not publicly available and are typically determined by local regulations and the capabilities of the licensed disposal facility. Always consult with your institution's environmental health and safety (EHS) department and the chosen waste disposal vendor to ensure compliance.

ParameterValue
EPA Waste Code Not explicitly listed; consult local regulations.
Concentration Limits Determined by the licensed disposal facility and local regulations.
Neutralization Agents Not recommended for direct disposal.

Accidental Release and Cleanup Protocol

In the event of a spill, the following steps should be taken:

  • Ensure Adequate Ventilation: Work in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a respirator if necessary.[4]

  • Containment: Prevent further spillage or leakage.

  • Cleanup: For solid spills, sweep up and shovel the material into a suitable, closed container for disposal.[2] For liquid spills, absorb with an inert material and place in a suitable, closed container for disposal.

  • Disposal of Contaminated Materials: All materials used for cleanup should be collected and disposed of as hazardous waste in accordance with the procedures outlined above.[4]

Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

start Begin Disposal Process waste_id Identify 3-Bromo-2-fluoro- 5-methylpyridine Waste start->waste_id consult_ehs Consult Institutional EHS Guidelines waste_id->consult_ehs select_vendor Select Licensed Waste Disposal Vendor consult_ehs->select_vendor package Package Waste in Approved Containers select_vendor->package label Label Container with Hazardous Waste Information package->label transport Arrange for Professional Waste Transport label->transport disposal Disposal via Incineration or Chemical Destruction transport->disposal documentation Complete and Archive Disposal Manifest disposal->documentation

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 3-Bromo-2-fluoro-5-methylpyridine. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated pyridine derivative that requires careful handling due to its potential hazards. It may cause skin, eye, and respiratory irritation. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesBased on data for pyridine, Butyl rubber or laminate film gloves are recommended for prolonged contact. Double-gloving with nitrile gloves may be suitable for incidental splash protection only; gloves must be changed immediately upon contamination.[1][2][3][4][5][6][7][8]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept buttoned.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn in the laboratory at all times.

Experimental Protocol: Safe Handling Procedure

This step-by-step guide outlines the safe handling of this compound, which may be a hygroscopic and light-sensitive solid.[9][10][11][12]

Preparation:

  • Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.

  • Assemble Materials: Before starting, gather all necessary equipment, including glassware, spatulas, weighing paper, and waste containers.

  • PPE Inspection: Inspect all PPE for damage before use. Ensure gloves are of the appropriate material and thickness.

Handling:

  • Weighing: If possible, weigh the compound inside the fume hood. If the balance is outside, tare a sealed container, add the compound to the container inside the fume hood, and then re-weigh the sealed container.

  • Dispensing: Use a spatula to handle the solid. Avoid creating dust. If the compound is a liquid, use a syringe or pipette.

  • Reactions: If the compound is to be used in a reaction, add it slowly to the reaction vessel. Be aware of any potential exothermic reactions.

  • Storage: Keep the container tightly sealed when not in use to protect it from moisture and light.[9][10] Store in a cool, dry, and well-ventilated area away from incompatible materials.

Post-Handling:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an emergency, follow these procedures.[13][14][15][16][17]

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, absorb with an inert material (e.g., vermiculite, sand), and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Halogenated Waste: This compound is a halogenated organic. All waste, including contaminated PPE and cleaning materials, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams.

  • Container Management: Keep the waste container securely sealed when not in use.

Disposal:

  • Labeling: Ensure the waste container is clearly labeled with its contents.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your EHS department for guidance.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_dispense Dispense Compound handling_weigh->handling_dispense handling_reaction Use in Reaction handling_dispense->handling_reaction handling_store Store Properly handling_reaction->handling_store emergency Emergency? handling_reaction->emergency post_decontaminate Decontaminate Work Area handling_store->post_decontaminate post_wash Wash Hands post_decontaminate->post_wash disp_collect Collect Halogenated Waste post_wash->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_dispose Follow Institutional Procedures disp_label->disp_dispose end_op End of Operation disp_dispose->end_op start Start start->prep_ppe emergency->post_decontaminate No emergency_proc Follow Emergency Procedures emergency->emergency_proc Yes end_emergency End emergency_proc->end_emergency

Caption: Workflow for the safe handling and disposal of this compound.

References

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